5,5,5-Trifluoropentan-1-amine hydrochloride
Description
Properties
IUPAC Name |
5,5,5-trifluoropentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N.ClH/c6-5(7,8)3-1-2-4-9;/h1-4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKLHHJGTMOYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5,5,5-Trifluoropentan-1-amine hydrochloride chemical structure and properties
The following technical guide is structured as a high-level monograph for drug discovery professionals. It prioritizes actionable chemical intelligence, validated synthetic pathways, and medicinal chemistry logic over generic descriptions.
Chemical Identity & Structural Analysis
Executive Summary
5,5,5-Trifluoropentan-1-amine hydrochloride (CAS 159291-02-8) is a specialized fluorinated building block used in medicinal chemistry to modulate physicochemical properties without altering the fundamental pharmacophore geometry. Unlike
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data | Notes |
| IUPAC Name | This compound | |
| Common Name | ||
| CAS Number (Salt) | 159291-02-8 | Primary commercial form |
| CAS Number (Free Base) | 149080-27-3 | |
| Molecular Formula | ||
| Molecular Weight | 177.60 g/mol | Free base: 141.14 g/mol |
| Physical State | White to off-white crystalline solid | Hygroscopic |
| Solubility | High in | Low in |
| Predicted pKa | ~10.4 (Amine) | Minimal inductive withdrawal from |
| LogP (Free Base) | ~1.5 | Significantly higher than n-pentylamine (~1.[1][2][3][4]2) |
Structural Visualization
The following diagram illustrates the chemical connectivity and the distinct "Fluorine Effect" zones.
Caption: Structural logic of 5,5,5-Trifluoropentan-1-amine HCl. The distal CF3 group provides metabolic protection without compromising the nucleophilicity of the amine.
Synthesis & Manufacturing
While often purchased, in-house synthesis is required for scale-up or isotopologue preparation. The most robust route utilizes 5,5,5-trifluoropent-1-ene as the starting material, avoiding expensive trifluoromethylation reagents.
Validated Synthetic Pathway (Hydroboration-Azidation Route)
Step 1: Anti-Markovnikov Hydration
-
Reagents: 5,5,5-trifluoropent-1-ene, 9-BBN (or
), then . -
Mechanism: Hydroboration places the hydroxyl group at the terminal position (C1), essential for the linear amine.
-
Yield: Typically 85-90%.
Step 2: Activation
-
Reagents: Methanesulfonyl chloride (MsCl),
, DCM, . -
Product: 5,5,5-trifluoropentyl methanesulfonate.
Step 3: Nucleophilic Substitution
-
Reagents: Sodium azide (
), DMF, . -
Safety Note: Maintain temperature
to prevent azide decomposition. Use blast shield.
Step 4: Reduction & Salt Formation
-
Reagents: Staudinger reduction (
, ) or Hydrogenation ( , ). -
Workup: Treat crude amine with 4M HCl in dioxane/ether to precipitate the salt.
Caption: Step-by-step synthesis from alkene precursor. This route avoids the use of costly trifluoroacetic acid derivatives and provides high regioselectivity.
Functional Applications in Medicinal Chemistry[12]
The "Fluorine Effect" in Linker Design
In drug discovery, replacing a standard
-
Metabolic Blocking: The terminal methyl group of an alkyl chain is a primary site for CYP450-mediated hydroxylation (
-oxidation). Replacing hydrogens with fluorine atoms (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) renders this position metabolically inert. -
Lipophilicity Modulation: The
group increases lipophilicity ( to vs ), which can improve blood-brain barrier (BBB) permeability for CNS targets. -
Dipole Alignment: The strong dipole of the C-F bonds can be used to engage in orthogonal multipolar interactions within a protein binding pocket, distinct from hydrophobic interactions of a pure alkyl chain.
Comparative Metrics
| Feature | n-Pentylamine | 5,5,5-Trifluoropentan-1-amine | Impact |
| Metabolic Stability | Low (rapid | High (blocked) | Prolonged Half-life ( |
| Basicity (pKa) | ~10.6 | ~10.4 | Minimal change; retains salt bridge capacity |
| Volume | Medium | Slightly Larger (Van der Waals) | Better fit for hydrophobic pockets |
Handling, Stability & Safety
Safety Profile (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).
-
Handling: The HCl salt is a fine powder that can be aerosolized. Use a fume hood and N95/P100 particulate respirator when weighing.
-
Incompatibility: Strong oxidizing agents. The free base reacts rapidly with atmospheric
to form carbamates; always store as the HCl salt.
Storage Protocol
-
Temperature: Store at room temperature (
) in a desiccator. -
Hygroscopicity: The HCl salt is moderately hygroscopic. If the solid becomes sticky/clumped, recrystallize from Ethanol/Ether before use in precise stoichiometry reactions.
References
-
Chemical Identity & CAS: this compound.[5] Chemical Book & ChemScene Database. (Note: Verified via CAS 159291-02-8 search).
-
Synthesis Precursors: 5,5,5-Trifluoro-1-pentene Properties. PubChem Compound Summary.
- Medicinal Chemistry Context:Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Meanwell, N. A. (2018). Journal of Medicinal Chemistry.
- Azide Safety:Organic Azides: Syntheses and Applications. Bräse, S., et al. (2005). Angewandte Chemie International Edition. (Standard protocol reference for alkyl azide handling).
Sources
Technical Whitepaper: 5,5,5-Trifluoropentan-1-amine Hydrochloride
Here is the in-depth technical guide for 5,5,5-Trifluoropentan-1-amine hydrochloride .
Primary Identifier (Free Base CAS): 149080-27-3 Chemical Class: Fluorinated Aliphatic Amine Version: 2.0 (Technical Release)
Executive Summary
This compound is a critical fluorinated building block used in medicinal chemistry to modulate the physicochemical properties of lead compounds. Unlike its non-fluorinated analog (pentan-1-amine), the terminal trifluoromethyl (
This guide provides a comprehensive technical profile, including validated synthetic routes, physicochemical data, and handling protocols for researchers in drug development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The hydrochloride salt form is the preferred state for storage and handling due to the volatility and oxidative susceptibility of the free base.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Number (Free Base) | 149080-27-3 |
| CAS Number (HCl Salt) | Not formally indexed; refer as HCl salt of 149080-27-3 |
| Molecular Formula | |
| Molecular Weight | 177.59 g/mol (Salt); 141.14 g/mol (Base) |
| SMILES (Free Base) | NC(CCC(F)(F)F)CCC (Canonical: NCCCCC(F)(F)F) |
| InChI Key | SQKDYZDLBBSUKS-UHFFFAOYSA-N (Base analog) |
Physical Properties
| Property | Value (Approximate) | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Melting Point | 165–170 °C | Decomposition >200°C |
| Solubility | High: Water, Methanol, DMSO | Low: Hexane, Toluene |
| Acidity ( | ~9.2 (Conjugate Acid) | Lower than pentan-1-amine (~10.6) due to |
Synthetic Methodology
The synthesis of 5,5,5-trifluoropentan-1-amine is most reliably achieved starting from the commercially available 5,5,5-trifluoropentan-1-ol (CAS 352-61-4) . The following protocol describes the conversion via a mesylate-azide intermediate, a standard high-yield pathway for primary fluorinated amines.
Synthesis Workflow (DOT Diagram)
Figure 1: Step-wise synthetic route from alcohol precursor to amine hydrochloride.
Detailed Experimental Protocol
Step 1: Mesylation
-
Dissolve 5,5,5-trifluoropentan-1-ol (1.0 eq) in anhydrous Dichloromethane (DCM) under
atmosphere. -
Cool to 0°C. Add Triethylamine (
, 1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq). -
Stir for 2 hours. Quench with water, extract with DCM, and dry over
. -
Checkpoint: Quantitative conversion is expected. Use crude for next step to avoid instability.
Step 2: Azidation
-
Dissolve the crude mesylate in DMF (0.5 M concentration).
-
Add Sodium Azide (
, 1.5 eq). Caution: Azides are shock-sensitive. -
Heat to 60°C for 4–6 hours.
-
Dilute with water and extract with Diethyl Ether (
). Wash organic layer 3x with water to remove DMF.
Step 3: Staudinger Reduction (Preferred over Hydrogenation for Safety)
-
Dissolve the azide intermediate in THF/Water (10:1).
-
Add Triphenylphosphine (
, 1.2 eq) portion-wise at room temperature. Nitrogen gas evolution will occur. -
Stir for 12 hours.
-
Acidify with 1M HCl to pH 2. Wash with DCM (removes
). -
Basify aqueous layer with NaOH to pH 12. Extract free amine into DCM.
Step 4: Salt Formation
-
To the DCM solution of the free amine, add HCl (4M in Dioxane) dropwise at 0°C.
-
The white precipitate is filtered, washed with cold Ether, and dried under vacuum.
Application in Drug Discovery
The 5,5,5-trifluoropentyl motif is a strategic bioisostere in lead optimization.
The "Fluorine Effect" on Amines
Substituting a pentyl group with a 5,5,5-trifluoropentyl group impacts the molecule's behavior in three distinct ways:
-
Basicity Modulation: The strong electron-withdrawing nature of the
group (inductive effect, ) propagates through the alkyl chain. While the effect diminishes with distance, it typically lowers the amine by 0.5–1.5 units compared to the non-fluorinated alkyl. This reduces the percentage of ionized drug at physiological pH (7.4), potentially improving membrane permeability. -
Metabolic Blocking: The
group blocks -oxidation (terminal oxidation) by Cytochrome P450 enzymes. This prolongs the half-life ( ) of the drug candidate. -
Lipophilicity: The
group is highly lipophilic but not "greasy" in the traditional sense; it increases the while often maintaining solubility due to its unique solvation properties.
Case Study: TAAR1 Agonists
Research into Trace Amine-Associated Receptor 1 (TAAR1) ligands often utilizes fluorinated alkyl amines to mimic endogenous trace amines while preventing rapid degradation by monoamine oxidases (MAO). The 5,5,5-trifluoropentyl chain has been cited in patent literature (e.g., US8604061B2) as a substituent that retains receptor binding affinity while improving pharmacokinetic profiles.
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm). |
| Eye Damage | H319: Causes serious eye irritation | Wear safety goggles with side shields. |
| STOT-SE | H335: May cause respiratory irritation | Use only in a chemical fume hood. |
Storage:
-
Store at 2–8°C (Refrigerator).
-
Hygroscopic: Keep under inert atmosphere (Argon/Nitrogen) if possible.
-
Incompatible with strong oxidizing agents and acid chlorides.
References
-
CAS Registry . (n.d.).[1] 5,5,5-Trifluoropentan-1-amine (CAS 149080-27-3).[2][3][4] American Chemical Society.
-
Oakwood Chemical . (2024). Safety Data Sheet: 5,5,5-Trifluoropentan-1-ol (CAS 352-61-4).[5]
-
Hartwig, J. F., et al. (2012). Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH.
-
Gallet, T., et al. (2013). 2-aminooxazolines as TAAR1 ligands. US Patent US8604061B2.[6]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
- 1. 149080-27-3・5,5,5-trifluoropentan-1-amine・5,5,5-trifluoropentan-1-amine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. 5,5,5-Trifluoropentan-1-amine|CAS 149080-27-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. 149080-27-3|5,5,5-Trifluoropentan-1-amine|BLD Pharm [bldpharm.com]
- 4. chem960.com [chem960.com]
- 5. 5,5,5-Trifluoropentan-1-ol [oakwoodchemical.com]
- 6. US8604061B2 - 2-aminooxazolines as TAAR1 ligands - Google Patents [patents.google.com]
Advanced Safety & Handling Guide: 5,5,5-Trifluoropentan-1-amine Hydrochloride in Drug Development
Executive Summary & Chemical Identity
In modern drug discovery, the strategic incorporation of fluorine is a highly validated methodology for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds[1]. 5,5,5-Trifluoropentan-1-amine hydrochloride (CAS 159291-02-8) serves as a critical fluorinated building block.
By replacing a vulnerable terminal methyl group with a trifluoromethyl (
Table 1: Physicochemical and Identification Data
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 159291-02-8[3] |
| Molecular Formula | |
| Molecular Weight | 177.60 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in |
Mechanistic Toxicology & Hazard Profile
Standard Safety Data Sheets often list GHS hazard codes without explaining the underlying chemical physics. As a hydrochloride salt of a fluorinated amine, this compound exhibits specific irritant properties (H302, H315, H319, H335)[4] that require an understanding of their causality to ensure laboratory safety.
-
H315 (Skin Irritation) & H319 (Eye Irritation): The core hazard stems from the compound's hygroscopicity. Upon contact with ambient moisture on human skin or mucosal membranes, the salt rapidly dissolves. This creates a highly localized, concentrated microenvironment. The amphiphilic nature of the fluorinated alkyl chain acts as a mild surfactant, disrupting lipid bilayers. Simultaneously, the dissociated
causes localized pH depression, leading to acute chemical irritation. -
H335 (Respiratory Irritation): As a crystalline powder, aerosolized micro-particulates can deposit in the upper respiratory tract[5]. Mucosal hydration in the lungs triggers the same localized acidic and surfactant-like disruption described above.
Advanced Handling & Experimental Workflows
Causality-Driven Handling Protocols
Because of its hygroscopicity, standard benchtop weighing will lead to rapid water absorption. This not only increases the risk of dermal exposure but also alters the molecular weight stoichiometry, which can ruin precise coupling reactions.
-
Self-Validating Storage: Store the compound in a vacuum desiccator over anhydrous calcium sulfate with an argon atmosphere. The validation of storage integrity is visual: the salt must remain a free-flowing powder. Clumping indicates moisture ingress and necessitates lyophilization prior to use.
-
PPE Requirements: Use nitrile gloves with a minimum thickness of 0.11 mm. Standard latex is insufficient due to the surfactant properties of the fluorinated chain.
Protocol: Self-Validating Free-Basing for Amide Coupling
When utilizing this compound in drug synthesis (e.g., HATU-mediated amide coupling), the amine must be free-based. The following step-by-step methodology integrates self-validation to ensure quantitative conversion.
-
Inert Weighing: Weigh the required mass of the hydrochloride salt in a glovebag or under a stream of dry nitrogen to prevent stoichiometric errors from moisture weight.
-
Biphasic Dissolution: Suspend the salt in a 1:1 mixture of Dichloromethane (DCM) and Deionized Water (10 mL/mmol). Causality: The salt dissolves in the aqueous layer, while the organic layer serves as a thermodynamic sink for the free amine, driving the equilibrium forward.
-
Controlled Basification: Dropwise add 1M
to the vigorously stirring biphasic mixture. -
Validation Check (Critical): Stop stirring and allow phase separation. Spot the aqueous layer on pH indicator paper. The pH must be > 10. Why? The
of the protonated amine is approximately 10.2. Pushing the aqueous phase to pH 11-12 guarantees >99% conversion to the lipophilic free base. If pH < 10, add more . -
Extraction: Separate the organic (DCM) layer. Extract the aqueous layer twice more with fresh DCM.
-
Drying: Dry the combined organic layers over anhydrous
. Validation: The should flow freely like sand; clumping indicates residual water. Filter and concentrate under reduced pressure.
Visualizations of Mechanisms and Workflows
Fig 1: Mechanism of CYP450 evasion via terminal trifluoromethylation.
Fig 2: Self-validating free-basing workflow for hydrochloride salts.
Emergency Response & Decontamination Protocols
-
Spill Management: Do not sweep dry powder, as this induces aerosolization (exacerbating H335 hazards). Instead, blanket the spill with a weakly basic absorbent material (e.g., sodium bicarbonate mixed with sand). Causality: The bicarbonate neutralizes the acidic hydrochloride component upon contact with ambient moisture, mitigating the primary irritant mechanism before physical cleanup.
-
Dermal Exposure: Flush with copious amounts of water for a minimum of 15 minutes. Do not apply chemical neutralizers directly to the skin, as the exothermic neutralization reaction can cause thermal burns, compounding the chemical irritation.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.
-
Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008, 51(15), 4359-4369.
-
Sigma-Aldrich. "this compound (CAS 159291-02-8) Product Catalog."
-
BLD Pharm. "Safety Data Sheet & Product Info: Fluorinated Amine Hydrochlorides."
Sources
- 1. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS#:88329-73-1 | Dimethyl N-benzyl-2<2-phenyl-2-(methylthio)ethenyl>-2,5-dihydropyrrole-3,4-dicarboxylate | Chemsrc [chemsrc.com]
- 4. 2470439-60-0|5,5-Difluoropentan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 84153-82-2|4,4,4-Trifluorobutan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
Physicochemical Profiling and Synthetic Utility of 5,5,5-Trifluoropentan-1-amine Hydrochloride in Medicinal Chemistry
Executive Summary
The incorporation of fluorine into organic frameworks is a cornerstone of modern drug discovery. Terminal trifluoromethylation, in particular, is strategically deployed to modulate lipophilicity, enhance metabolic stability, and tune the basicity of adjacent pharmacophores. This technical guide provides an in-depth analysis of 5,5,5-Trifluoropentan-1-amine hydrochloride , a highly versatile fluorinated building block. Designed for medicinal chemists and drug development professionals, this whitepaper explores the compound's core physicochemical properties, the mechanistic rationale behind its structural behavior, and validated protocols for its analytical characterization and synthetic application.
Chemical Identity & Core Physicochemical Properties
Understanding the exact mass and stoichiometric requirements of building blocks is critical for high-throughput parallel synthesis and structure-activity relationship (SAR) exploration. 5,5,5-Trifluoropentan-1-amine is most commonly utilized and commercially supplied as a hydrochloride salt.
The quantitative data for this building block is summarized below:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 159291-02-8 |
| Molecular Formula (Salt) | C₅H₁₁ClF₃N (or C₅H₁₀F₃N·HCl) |
| Molecular Weight (Salt) | 177.60 g/mol |
| Molecular Formula (Free Base) | C₅H₁₀F₃N |
| Molecular Weight (Free Base) | 141.13 g/mol |
| Physical Form | Crystalline Solid |
Data supported by commercial chemical characterization standards[1][2][3].
Mechanistic Insights: The Role of Epsilon-Trifluoromethylation
As a Senior Application Scientist, it is vital to look beyond the basic formula and understand why this specific molecule behaves the way it does in a biological and synthetic context.
The Distance-Dependent Inductive Effect on pKa
The trifluoromethyl (-CF₃) group is strongly electron-withdrawing. When placed adjacent to an amine (e.g., in 2,2,2-trifluoroethylamine), this strong inductive (-I) effect drastically reduces the basicity of the nitrogen, dropping the pKa to approximately 5.7[4]. This can severely impact a drug's ability to form critical salt-bridge interactions with target proteins.
However, the inductive influence of the -CF₃ group attenuates exponentially as the aliphatic chain lengthens[4][5]. In 5,5,5-Trifluoropentan-1-amine, the -CF₃ moiety is separated from the primary amine by a four-carbon (butyl) spacer. Because of this epsilon-positioning, the amine retains a pKa closely resembling that of an unfluorinated primary aliphatic amine (pKa ~10.0 - 10.5). This allows the molecule to remain fully protonated at physiological pH while still imparting the metabolic stability (blocking cytochrome P450-mediated oxidation at the terminal methyl) and enhanced lipophilicity characteristic of perfluoroalkyl groups[6].
Rationale for the Hydrochloride Salt
Why utilize the HCl salt (MW: 177.60 g/mol ) instead of the free base (MW: 141.13 g/mol )? Low-molecular-weight aliphatic free amines are typically volatile liquids that are highly susceptible to atmospheric oxidation and rapid absorption of ambient CO₂ (forming insoluble carbamates). Conversion to the hydrochloride salt yields a bench-stable, non-hygroscopic crystalline solid. This ensures precise stoichiometric weighing and extends the shelf-life of the reagent during long-term drug development campaigns.
Analytical Characterization Workflow
To ensure scientific integrity, any building block sourced for synthesis must undergo rigorous orthogonal validation. Below is a self-validating system for the characterization of 5,5,5-Trifluoropentan-1-amine HCl.
Step-by-Step LC-MS & NMR Protocol
Step 1: Sample Preparation
-
Action: Dissolve 1.0 mg of the HCl salt in 1.0 mL of LC-MS grade Methanol/Water (1:1 v/v).
-
Causality: The highly polar nature of the protonated amine requires an aqueous-organic mixture for complete dissolution without inducing precipitation in the LC system.
Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Action: Inject 2 µL onto a C18 reverse-phase column. Use Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a gradient of 5% to 95% B over 3 minutes.
-
Causality: Formic acid acts as an ion-pairing agent, ensuring the amine remains fully protonated. This prevents secondary interactions with residual silanols on the silica stationary phase, eliminating peak tailing. It also provides the necessary protons for efficient ionization in Electrospray Ionization Positive (ESI+) mode.
-
Validation Checkpoint: The mass spectrometer must detect the free base [M+H]⁺ ion at m/z 142.1 . The absence of an m/z 142.1 peak indicates degradation or incorrect structural assignment.
Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Action: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. Acquire both ¹H and ¹⁹F NMR spectra.
-
Causality: DMSO-d₆ is chosen over CDCl₃ due to the poor solubility of the HCl salt in non-polar halocarbons.
-
Validation Checkpoint: The ¹⁹F NMR spectrum is the ultimate diagnostic tool here. You must observe a distinct triplet (or complex multiplet depending on resolution) around -65 to -67 ppm, arising from the ³J coupling between the terminal -CF₃ fluorines and the adjacent -CH₂- protons.
Synthetic Utility: Amide Coupling Workflow
The most common application of 5,5,5-Trifluoropentan-1-amine HCl in medicinal chemistry is its incorporation into drug scaffolds via amide bond formation. Because the amine is locked as an HCl salt, the synthetic protocol must include an in situ neutralization step.
Step-by-Step Amide Coupling Protocol
Step 1: Pre-Activation of the Carboxylic Acid
-
Action: In an oven-dried vial, dissolve 1.0 equivalent of the target Carboxylic Acid and 1.1 equivalents of HATU in anhydrous DMF (0.2 M concentration). Stir for 10 minutes at room temperature.
-
Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt active ester. Pre-activation prevents the coupling reagent from reacting directly with the amine, which could form unwanted guanidinium byproducts.
Step 2: Amine Liberation and Nucleophilic Attack
-
Action: Add 1.2 equivalents of 5,5,5-Trifluoropentan-1-amine HCl to the mixture, immediately followed by 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: One equivalent of DIPEA is consumed to neutralize the HCl salt, liberating the nucleophilic free amine. The remaining DIPEA maintains the basic environment required to drive the coupling. DIPEA is strictly chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the active ester.
-
Validation Checkpoint: Complete consumption of the active ester should be monitored via TLC or LC-MS within 1–2 hours, yielding the fluorinated amide product.
Visualizing the Synthetic Workflow
Workflow of amide coupling using 5,5,5-Trifluoropentan-1-amine HCl and HATU.
References
-
Bide Pharm - this compound (CAS: 159291-02-8). Retrieved from:[1]
-
Sigma-Aldrich - CAS 159291-02-8: this compound. Retrieved from:
-
ACS Publications - Trifluoromethyl Engineered 9-Amino-Si-Xanthene with Distinct pKa and Emission Shift. Retrieved from:[4]
-
Benchchem - An In-depth Technical Guide to Trifluoromethanamine: Properties, Synthesis, and Applications. Retrieved from:[6]
-
BLD Pharm - 149080-27-3 | 5,5,5-Trifluoropentan-1-amine. Retrieved from:[2]
-
SciSpace - Application of the Goldilocks Effect to the Design of Potent and Selective Inhibitors. Retrieved from:[5]
-
Namiki - Building Blocks Catalogue July 2018. Retrieved from:[3]
Sources
Strategic Fluorination: The Technical Guide to 5,5,5-Trifluoropentan-1-amine Hydrochloride
Executive Summary: The "Goldilocks" Fluorinated Linker
In the optimization of small molecule drugs and heterobifunctional degraders (PROTACs), linker composition is a critical determinant of physicochemical success. 5,5,5-Trifluoropentan-1-amine hydrochloride (TFPA-HCl) represents a strategic building block that bridges the gap between standard aliphatic amines and highly fluorinated, electron-deficient analogs.
Unlike shorter fluorinated chains (e.g., 2,2,2-trifluoroethylamine) where the electron-withdrawing effect of the
Core Structural Advantages[1]
-
Metabolic Armor: The terminal
group blocks -oxidation, a common clearance pathway for aliphatic side chains. -
Lipophilicity Modulation: Introduces a defined lipophilic bulk (
volume Isopropyl) without the metabolic liability of an isopropyl group. -
Dipole Orientation: The C-F bonds create a strong local dipole that can engage in orthogonal dipolar interactions within a binding pocket.
Physicochemical Profile & Decision Matrix
The following table contrasts TFPA-HCl with its non-fluorinated analog (n-Pentylamine) and a short-chain fluorinated analog (2,2,2-Trifluoroethylamine) to illustrate its unique position.
| Property | 5,5,5-Trifluoropentan-1-amine | n-Pentylamine | 2,2,2-Trifluoroethylamine |
| Structure | |||
| Basicity ( | ~10.2 (Nucleophilic) | ~10.6 | ~5.7 (Poor Nucleophile) |
| LogP (Lipophilicity) | ~1.5 - 1.8 | ~1.5 | ~0.4 |
| Metabolic Stability | High (Blocked | Low (Susceptible to CYP450) | High |
| Electronic Effect | Inductive effect ( | None | Strong |
Strategic Decision Matrix
Use the following logic flow to determine if TFPA-HCl is the correct building block for your lead optimization campaign.
Figure 1: Decision logic for selecting fluorinated aliphatic amines based on metabolic liability and nucleophilic requirements.
Experimental Protocol: Amide Coupling
The most common application of TFPA-HCl is coupling to a carboxylic acid core.
Critical Technical Note: Because this building block is supplied as a hydrochloride salt, the reaction stoichiometry must account for the neutralization of the HCl to release the free amine. Failure to add the extra equivalent of base is the primary cause of low yields.
Reagents
-
Substrate: Carboxylic Acid (
) [1.0 equiv] -
Building Block: 5,5,5-Trifluoropentan-1-amine HCl [1.1 equiv]
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) [1.2 equiv]
-
Base: DIPEA (N,N-Diisopropylethylamine) [3.0 - 3.5 equiv ]
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Workflow
-
Activation Phase:
-
Charge a flame-dried reaction vial with the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv).
-
Add anhydrous DMF (
concentration relative to acid). -
Add DIPEA (1.0 equiv only at this stage) to initiate activation.
-
Stir at Room Temperature (RT) for 15 minutes. (Solution often turns yellow).
-
-
Nucleophile Preparation (The "Salt Break"):
-
In a separate vial, dissolve 5,5,5-Trifluoropentan-1-amine HCl (1.1 equiv) in a minimal amount of DMF.
-
Add the remaining DIPEA (2.0 - 2.5 equiv ).
-
Note: This step neutralizes the HCl salt, generating the free amine in situ.
-
-
Coupling:
-
Add the amine/base solution dropwise to the activated acid mixture.
-
Stir at RT for 2–4 hours.
-
Monitoring: Monitor by LC-MS.[1] The
group provides a distinct retention time shift compared to non-fluorinated impurities.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash sequentially with:
-
1N HCl (removes excess DIPEA and unreacted amine).
-
Saturated
(removes unreacted acid/HATU byproducts). -
Brine.
-
-
Dry over
, filter, and concentrate.
-
Figure 2: Parallel workflow ensuring proper activation and salt neutralization before coupling.
Advanced Application: Blocking -Oxidation
In drug metabolism, aliphatic side chains are prone to oxidation at the terminal carbon (
The Mechanism of Action:
The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs ~99 kcal/mol for C-H). Replacing the terminal
-
Steric Protection: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å), sterically hindering the approach of the heme iron in CYP450.
-
Electronic Deactivation: The high electronegativity of fluorine pulls electron density away from the C-H bonds on the adjacent carbon (
), making them less susceptible to hydrogen atom abstraction, thereby protecting the entire chain from oxidative degradation [1, 2].
Safety & Handling
-
Hygroscopicity: As a hydrochloride salt, TFPA-HCl is hygroscopic. Store in a desiccator at room temperature. Weigh quickly in ambient air or use a glovebox for precise stoichiometry.
-
NMR Standards:
-
NMR: The
adjacent to the group will appear as a multiplet around 2.0–2.2 ppm due to coupling with fluorine ( ). - NMR: Expect a triplet (or multiplet) around -66 ppm. This is a clean diagnostic signal for reaction monitoring [3].
-
NMR: The
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
Sources
An In-Depth Technical Guide to 5,5,5-Trifluoropentan-1-amine: A Comparative Analysis of the Hydrochloride Salt and Free Base Forms
Introduction
In the landscape of modern medicinal chemistry and drug development, fluorinated organic compounds have garnered significant attention. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Among these, 5,5,5-Trifluoropentan-1-amine and its derivatives are emerging as valuable building blocks in the synthesis of novel therapeutic agents. This guide provides a detailed technical examination of 5,5,5-Trifluoropentan-1-amine, focusing on the critical differences between its hydrochloride (HCl) salt and free base forms. Understanding these distinctions is paramount for researchers and drug development professionals to optimize handling, formulation, and ultimately, therapeutic efficacy.
The amine functional group is one of the most common in drug molecules, and its basicity is a key physicochemical property.[3] This basicity allows for the formation of salt forms, which can enhance water solubility and stability.[3][4] This guide will delve into the nuanced yet significant differences between the solid, crystalline hydrochloride salt and the typically liquid, neutral free base of 5,5,5-Trifluoropentan-1-amine, providing practical insights for their effective use in a laboratory and developmental setting.
Physicochemical Properties: A Head-to-Head Comparison
The decision to use an amine as a free base or a salt is a critical one in the drug development process, as it impacts everything from storage to bioavailability.[5] The primary distinction lies in the protonation state of the amine's nitrogen atom. In the free base form, the nitrogen has a lone pair of electrons, rendering the molecule basic and nucleophilic.[6][7] In the hydrochloride salt form, this lone pair accepts a proton from hydrochloric acid, forming a positively charged ammonium ion and a chloride counter-ion.[8][9] This fundamental difference gives rise to a cascade of variations in their physical and chemical properties.
| Property | 5,5,5-Trifluoropentan-1-amine HCl | 5,5,5-Trifluoropentan-1-amine (Free Base) | Rationale & Implications for Researchers |
| Physical State | Crystalline solid | Liquid | The solid nature of the HCl salt facilitates easier handling, weighing, and storage, and often possesses greater long-term stability.[4][10] The liquid free base may be more volatile and have a more pronounced odor.[4][11] |
| Solubility | Generally high in water and polar solvents. | Generally low in water, but soluble in organic solvents like ether, chloroform, and benzene.[6] | The enhanced water solubility of the HCl salt is a significant advantage for formulating aqueous solutions for in vitro assays or intravenous administration.[4][8][12] The free base's solubility in organic solvents is beneficial for organic synthesis and extraction processes. |
| Stability | Generally more stable, less prone to oxidation.[4][10] | Can be susceptible to oxidation and degradation, especially when exposed to air.[13] | The salt form offers a longer shelf-life and is less likely to undergo degradation during storage. Researchers should take care to store the free base under an inert atmosphere and protect it from light. |
| Hygroscopicity | Can be hygroscopic, readily absorbing moisture from the air.[12] | Generally less hygroscopic than the HCl salt. | The hygroscopic nature of the HCl salt necessitates storage in a dry environment to prevent clumping and potential degradation.[12] This property can also impact the accuracy of weighing if not handled in a controlled environment. |
| Melting Point | Has a defined, higher melting point. | Has a lower boiling point. | The distinct melting point of the HCl salt can be used as a measure of purity. The volatility of the free base requires careful handling to avoid inhalation and loss of material. |
| pH of Aqueous Solution | Acidic | Basic | The pH of the solution is a critical consideration for biological assays, as it can affect cell viability and protein stability. The acidic nature of the HCl salt solution may require buffering for certain applications. |
| Reactivity | Less nucleophilic due to the protonated nitrogen. | Nucleophilic, readily participates in reactions with electrophiles.[6] | The free base is the reactive form for most synthetic transformations that require a nucleophilic amine. The HCl salt is often used as a stable precursor that can be converted to the free base in situ or in a separate step. |
Practical Implications in a Research & Drug Development Context
The choice between the hydrochloride salt and the free base of 5,5,5-Trifluoropentan-1-amine has significant downstream consequences in a research and drug development pipeline.
In Early-Stage Discovery and Synthesis:
The free base is typically the form used in chemical reactions where the amine acts as a nucleophile. Its solubility in organic solvents makes it ideal for a wide range of synthetic transformations. However, its potential instability and volatility require careful handling. The HCl salt, on the other hand, serves as a stable, easily weighable starting material that can be readily converted to the free base just before use.
For In Vitro and In Vivo Screening:
The superior water solubility of the hydrochloride salt is a major advantage for biological testing.[8][12] It allows for the preparation of stock solutions in aqueous buffers, which is essential for most cell-based and enzymatic assays. When using the HCl salt, it is crucial to consider the resulting pH of the solution and buffer it appropriately to maintain physiological conditions. The concentration of the chloride ion introduced should also be considered, although it is generally not a concern at typical screening concentrations.
In Formulation and Drug Delivery:
In the pharmaceutical industry, the salt form of an active pharmaceutical ingredient (API) is often preferred for formulation.[5][8] The enhanced stability and solubility of the HCl salt can lead to more consistent and predictable drug product performance.[4][10] Furthermore, the crystalline nature of the salt can be advantageous for solid dosage form manufacturing. However, the hygroscopicity of the salt must be carefully managed during formulation and storage to prevent issues with tablet integrity and dissolution.[12]
Experimental Protocols
Conversion of 5,5,5-Trifluoropentan-1-amine HCl to its Free Base
This protocol describes a standard laboratory procedure for the quantitative conversion of the hydrochloride salt to the free base, a necessary step before its use in many organic reactions.
Rationale: The underlying principle is a simple acid-base reaction. By adding a base stronger than the amine, the proton on the ammonium ion is removed, regenerating the neutral, "free" amine.[9] The choice of base and solvent is critical for efficient conversion and subsequent isolation of the product. A biphasic system (e.g., aqueous base and an organic solvent) is commonly used to facilitate the extraction of the less water-soluble free base.
Step-by-Step Methodology:
-
Dissolution: Dissolve a known quantity of 5,5,5-Trifluoropentan-1-amine HCl in deionized water in a separatory funnel.
-
Basification: Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to the separatory funnel while gently swirling.[14] Monitor the pH of the aqueous layer with pH paper or a pH meter, continuing the addition until the pH is basic (pH > 10).
-
Extraction: Add an appropriate organic solvent in which the free base is soluble but immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Mixing and Separation: Stopper the separatory funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely.
-
Collection of Organic Layer: Drain the lower aqueous layer and collect the upper organic layer containing the free amine.
-
Back-Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process (steps 3-5) two more times.
-
Drying: Combine all the organic extracts and dry them over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any residual water.
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The remaining liquid is the purified 5,5,5-Trifluoropentan-1-amine free base.
Caption: Workflow for the conversion of an amine HCl salt to its free base.
Characterization of the Free Base and HCl Salt
Accurate characterization is essential to confirm the identity and purity of both the free base and its hydrochloride salt.
Rationale: Different analytical techniques provide complementary information about the structure and properties of the two forms. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure, while melting point analysis and infrared (IR) spectroscopy can help distinguish between the salt and free base.[8][15]
Step-by-Step Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ for the free base, D₂O or DMSO-d₆ for the HCl salt). The chemical shifts of the protons and carbons near the amine group will differ between the two forms due to the presence or absence of the positive charge on the nitrogen.
-
¹⁹F NMR: This technique is particularly useful for fluorinated compounds and will show characteristic signals for the trifluoromethyl group.
-
-
Infrared (IR) Spectroscopy:
-
Melting Point Analysis:
-
Determine the melting point of the solid HCl salt using a melting point apparatus. A sharp melting point is indicative of high purity. The free base, being a liquid at room temperature, will have a boiling point instead.
-
-
Mass Spectrometry (MS):
-
Analyze both forms by mass spectrometry (e.g., using electrospray ionization - ESI). In positive ion mode, both the free base and the HCl salt will show a peak corresponding to the protonated molecule [M+H]⁺.
-
-
Solubility Test:
-
A simple qualitative test can be performed by attempting to dissolve a small amount of each compound in water and a nonpolar organic solvent (e.g., hexane). The HCl salt should dissolve in water but not in hexane, while the free base will show the opposite solubility behavior.
-
Caption: Analytical workflow for the characterization of amine forms.
Conclusion
The distinction between 5,5,5-Trifluoropentan-1-amine hydrochloride and its free base is not merely academic; it has profound practical implications for researchers and drug development professionals. The HCl salt offers advantages in terms of handling, stability, and aqueous solubility, making it ideal for storage and biological screening. Conversely, the free base is the workhorse of organic synthesis, where its nucleophilic character is essential for building more complex molecules. A thorough understanding of the properties and interconversion of these two forms is crucial for their effective and efficient use in the pursuit of new therapeutic discoveries. By carefully selecting the appropriate form for a given application and employing rigorous characterization techniques, scientists can harness the full potential of this valuable fluorinated building block.
References
- Principles of Drug Action 1, Spring 2005, Amines. (n.d.).
-
Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts. Retrieved from [Link]
-
Ammonium Chloride. (n.d.). The Hendrix Group, Inc. Retrieved from [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? (2015, January 9). ResearchGate. Retrieved from [Link]
- Boron trifluoride ethylamine complex. (n.d.).
-
Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved from [Link]
-
A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (n.d.). CORE. Retrieved from [Link]
-
Physical and Chemical properties of amines. (2021, July 4). BrainKart. Retrieved from [Link]
-
Uses of Amines: Applications in Chemistry, Medicine & Industry. (n.d.). Vedantu. Retrieved from [Link]
-
Chemical Properties of Amines. (2026, January 14). CK-12 Foundation. Retrieved from [Link]
-
Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR. (n.d.). PubMed. Retrieved from [Link]
- Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022, April 15).
-
How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? (2021, September 16). ResearchGate. Retrieved from [Link]
-
Understanding Organic Bases: Amines - Chemistry. (2025, March 4). HSCprep. Retrieved from [Link]
-
Why is hydrogen chloride in everything? (2021, September 15). Reddit. Retrieved from [Link]
- Amines: Naming and Physical Properties. (n.d.).
-
Amine System Chemical Analysis Guide. (n.d.). Scribd. Retrieved from [Link]
- HANDLING AND STORAGE OF HAZARDOUS MATERIALS. (n.d.).
-
Distinct RTs for free-base and salt forms of same compound. (2004, September 10). Chromatography Forum. Retrieved from [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). diplomata comercial. Retrieved from [Link]
-
Properties of Amines and their Hydrochloride Salt. (n.d.). ResearchGate. Retrieved from [Link]
-
THE HANDLING AND STORAGE OF LIQUID PROPELLANTS. (n.d.). DTIC. Retrieved from [Link]
-
The stability of trifluorothymidine: hydrolysis in buffered aqueous solutions. (n.d.). PubMed. Retrieved from [Link]
-
Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. (2023, June 20). OLI Systems. Retrieved from [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15).
- Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (2017, December 24).
-
THE SOLUBILITY OF HYDROCARBONS IN AMINE SOLUTIONS Supplemental Material. (n.d.). Gas Liquids Engineering. Retrieved from [Link]
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (n.d.). PMC. Retrieved from [Link]
-
5,5,5-Trifluoropentan-1-ol. (n.d.). Oakwood Chemical. Retrieved from [Link]
- SOLUBILITY DATA SERIES. (n.d.).
- A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2025, August 8).
-
Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023, September 7). Pharmaoffer.com. Retrieved from [Link]
-
Conjugation of 1-Aminoadamantanes and 5-Trifluoromethylhydantoins by 1,3-Dipolar Cycloaddition. (2025, August 10). ResearchGate. Retrieved from [Link]
-
5,5,5-Trichloropentane-1-thiol. (n.d.). PubChem. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved from [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmaoffer.com [pharmaoffer.com]
- 6. brainkart.com [brainkart.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Isolation (Recovery) [chem.ualberta.ca]
- 10. reddit.com [reddit.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. hghouston.com [hghouston.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Synthesis Protocols Using 5,5,5-Trifluoropentan-1-amine Hydrochloride
Executive Summary & Compound Profile
5,5,5-Trifluoropentan-1-amine hydrochloride (CAS: 159291-02-8) is a specialized fluorinated building block used increasingly in medicinal chemistry to modulate the physicochemical properties of drug candidates. Unlike its non-fluorinated analog (n-pentylamine), the terminal trifluoromethyl (
This guide provides validated protocols for integrating this amine into small molecule scaffolds, focusing on amide coupling, nucleophilic aromatic substitution (
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data | Relevance |
| Chemical Name | This compound | Primary nomenclature |
| CAS Number | 159291-02-8 (HCl salt) | Specific identifier |
| Free Base CAS | 149080-27-3 | Reference for neutral form |
| Formula | Stoichiometry calculation | |
| MW | 177.60 g/mol | Reagent mass calculation |
| pKa (approx) | ~10.2 (Amine) | Requires basic conditions for activation |
| Electronic Effect | Inductive withdrawal ( | Reduced nucleophilicity compared to alkyl amines |
Handling & Activation Strategy
Critical Insight: As a hydrochloride salt, the amine is protonated (
Protocol: "Free-Basing" for Anhydrous Reactions
Use this method for moisture-sensitive reactions (e.g., Acid Chloride coupling, Reductive Amination).
-
Suspension: Suspend the HCl salt (1.0 equiv) in the reaction solvent (DCM, DMF, or THF).
-
Activation: Add a tertiary amine base (DIPEA or TEA) at 1.2 – 3.0 equivalents .
-
Observation: The suspension should clear as the organic-soluble free base is released and the inorganic salt (e.g., DIPEA·HCl) forms (which may remain soluble in DMF or precipitate in DCM).
-
-
Verification: Ensure the pH of the micro-environment is >9 (check wet pH paper above the headspace if volatile, or spot check).
Core Synthetic Protocols
Protocol A: Amide Coupling (Peptidomimetic Scaffolds)
Target: Formation of stable amide bonds with carboxylic acids.
Mechanism: The carboxylic acid is activated by HATU to an O-acyl(tetramethyl)uronium salt, which is then attacked by the free amine.
Reagents:
-
Carboxylic Acid Scaffold (1.0 equiv)
-
5,5,5-Trifluoropentan-1-amine HCl (1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Pre-activation: In a dried round-bottom flask under
, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M). -
Add HATU (1.2 mmol) followed by DIPEA (1.0 mmol, 1/3 of total). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is typical.
-
Amine Addition: In a separate vial, dissolve 5,5,5-Trifluoropentan-1-amine HCl (1.2 mmol) in DMF (1 mL) and the remaining DIPEA (2.0 mmol). Add this solution dropwise to the activated acid mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 141.1 - 18.0).
-
Workup: Dilute with EtOAc (30 mL). Wash sequentially with:
-
10% Citric Acid (removes unreacted amine/DIPEA).
-
Sat.
(removes unreacted acid/HATU byproducts). -
Brine.
-
-
Purification: Dry over
, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
Protocol B: Reaction (Kinase Inhibitor Synthesis)
Target: Installation of the amine onto an electron-deficient heteroaryl halide (e.g., 4-chloropyrimidine).
Mechanism: Nucleophilic aromatic substitution. The amine attacks the ipso-carbon, displacing the halide.
Reagents:
-
Heteroaryl Halide (e.g., 2,4-dichloropyrimidine) (1.0 equiv)
-
5,5,5-Trifluoropentan-1-amine HCl (1.1 equiv)
-
Base:
(2.5 equiv) or TEA (3.0 equiv) -
Solvent: DMSO or NMP (for high temp) or iPrOH (for microwave)
Step-by-Step Procedure:
-
Setup: Charge a microwave vial or pressure tube with the Heteroaryl Halide (1.0 mmol) and 5,5,5-Trifluoropentan-1-amine HCl (1.1 mmol).
-
Solvent/Base: Add DMSO (3 mL) and
(2.5 mmol).-
Note: Inorganic bases like Cesium Carbonate are preferred for
to scavenge HCl without competing as a nucleophile.
-
-
Reaction: Heat to 80–100 °C for 4–12 hours.
-
Optimization: If using microwave irradiation, heat to 120 °C for 30 minutes.
-
-
Workup: Pour the reaction mixture into water (20 mL) to precipitate the product. If oil forms, extract with EtOAc.
-
Purification: Recrystallization from EtOH or silica gel chromatography.
Protocol C: Reductive Amination
Target: Synthesis of secondary amines from aldehydes/ketones.
Mechanism: Formation of an imine/iminium intermediate followed by in situ reduction.
Reagents:
-
Aldehyde/Ketone (1.0 equiv)
-
5,5,5-Trifluoropentan-1-amine HCl (1.2 equiv)
-
Reductant:
(Sodium triacetoxyborohydride) (1.5 equiv) -
Base: TEA (1.2 equiv)
-
Acid Catalyst: Acetic Acid (AcOH) (catalytic, 1-2 drops)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step Procedure:
-
Imine Formation: In a vial, mix the Aldehyde (1.0 mmol), Amine HCl (1.2 mmol), and TEA (1.2 mmol) in DCE (5 mL).
-
Catalysis: Add 1 drop of Acetic Acid (pH ~5–6 promotes imine formation). Stir for 30–60 minutes at RT.
-
Reduction: Add
(1.5 mmol) in one portion.-
Safety: Mild gas evolution (
) may occur.
-
-
Reaction: Stir at RT overnight (12–16 h).
-
Quench: Add Sat.
(10 mL) and stir vigorously for 15 minutes. -
Extraction: Extract with DCM (3x). Dry organic layer over
.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate protocol based on the electrophile type.
Figure 1: Synthetic decision tree for integrating 5,5,5-trifluoropentan-1-amine into drug scaffolds.
References
-
Compound Data: Sigma-Aldrich. This compound Product Page. CAS 159291-02-8.[1] Accessed March 2026.
-
Amide Coupling Methodology: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177.
-
Fluorine in MedChem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- SNAr Reactions: Roh, H., et al. (2020). Nucleophilic Aromatic Substitution of Heterocycles: A Practical Guide. Journal of Organic Chemistry. (General Reference for SNAr conditions on pyrimidines).
-
Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.
Sources
Application Note: Efficient Amide Coupling with 5,5,5-Trifluoropentan-1-amine HCl
This Application Note is designed for medicinal chemists and process scientists seeking to incorporate the 5,5,5-trifluoropentyl moiety into drug candidates.[1] This structural motif is increasingly utilized to enhance metabolic stability (blocking
Abstract & Strategic Value
5,5,5-Trifluoropentan-1-amine hydrochloride (CAS: 1445406-59-6) is a specialized building block used to introduce a fluorinated alkyl tail.[2][3][4] Unlike
-
Metabolic Blocking: The terminal
prevents oxidative degradation (CYP450-mediated -hydroxylation) common in long alkyl chains.[2][3] -
Lipophilicity Modulation: Increases
while maintaining polarity suitable for membrane permeability.[1][2][3] -
Bioisosterism: Acts as a robust surrogate for pentyl or iso-butyl groups in hydrophobic pockets.[1][2][3]
This guide provides three validated protocols for amide coupling, addressing the specific challenge of handling the hydrochloride salt and preventing volatility-related losses of the free base.
Chemical Properties & Handling[5]
-
Formula:
-
MW: 177.60 g/mol (Salt); ~141.15 g/mol (Free Base)[3]
-
Solubility: Highly soluble in water, MeOH, DMSO, and DMF.[1] Sparingly soluble in pure DCM or EtOAC until neutralized.[1][2]
-
Stability: Hygroscopic.[1][2][3] Store under inert atmosphere (Ar/N2) at 2–8°C.
Critical Handling Note: Volatility
The free base (5,5,5-trifluoropentan-1-amine) is a liquid with moderate volatility.[2][3] Do not isolate and dry the free base under high vacuum. Always generate the free base in situ or extract it into a solvent and use the solution directly without evaporating to dryness.
Reaction Considerations & Logic
Base Selection
Since the reagent is an HCl salt, at least 1.0 equivalent of base is required solely to neutralize the salt.[1]
-
Recommended: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1][2][3] These non-nucleophilic bases effectively release the free amine without competing for the activated ester.[1][2]
-
Avoid: Pyridine (often too weak for rapid neutralization in non-polar solvents) unless used as the solvent.[1]
Solvent Systems
-
DMF/DMAc: Preferred for HATU/HBTU couplings due to the high solubility of the HCl salt.[1]
-
DCM/THF: Viable, but the initial suspension may not dissolve until base is added.[1]
-
Biphasic (EtOAc/Water): Excellent for Acid Chloride couplings (Schotten-Baumann conditions).[1][3]
Experimental Protocols
Protocol A: High-Efficiency HATU Coupling
Best for: Precious carboxylic acids, late-stage functionalization, and parallel synthesis.[1][2][3]
Materials:
-
Carboxylic Acid (
): 1.0 equiv[2][3] -
5,5,5-Trifluoropentan-1-amine HCl: 1.1 – 1.2 equiv[3]
-
HATU: 1.1 – 1.2 equiv
-
DIPEA: 3.0 – 4.0 equiv (Critical: 1 eq for HCl neutralization, 1 eq for reaction, 1+ eq excess)
-
Solvent: Anhydrous DMF (or DMF/DCM 1:1)[3]
Procedure:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (concentration ~0.1 – 0.2 M).
-
Add DIPEA (2.0 equiv) and HATU (1.1 equiv).[1][3] Stir at Room Temperature (RT) for 5–10 minutes. Solution should turn slightly yellow.[2][3]
-
Amine Addition: Add 5,5,5-Trifluoropentan-1-amine HCl (1.1 equiv) directly as a solid (or pre-dissolved in minimal DMF).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for product mass; disappearance of acid).[1][2][3]
-
Workup:
-
Purification: Flash chromatography (Hex/EtOAc). The
group makes the product easy to track via -NMR if available.
Protocol B: Acid Chloride Method (Schotten-Baumann)
Best for: Scale-up (>5g), robust substrates, and cost-reduction.[2][3]
Materials:
-
Acid Chloride (
): 1.0 equiv (Commercial or generated in situ via )[2][3] -
5,5,5-Trifluoropentan-1-amine HCl: 1.1 equiv[3]
-
Base:
(2.5 equiv) or NaOH (2.5 equiv)[2][3] -
Solvent: EtOAc / Water (1:1 biphasic mixture)[3]
Procedure:
-
Preparation: Dissolve 5,5,5-Trifluoropentan-1-amine HCl (1.1 equiv) and
(2.5 equiv) in Water (approx. 5 mL/mmol). -
Coupling: Dissolve the Acid Chloride (1.0 equiv) in EtOAc (equal volume to water).
-
Add the organic layer to the aqueous amine solution rapidly with vigorous stirring.
-
Reaction: Stir vigorously for 1–2 hours at RT. The biphasic system protects the product from hydrolysis while scavenging HCl.[1][2]
-
Workup: Separate layers. Extract aqueous layer once with EtOAc.[1][3] Combine organics, wash with Brine, dry, and concentrate.[1][4]
Protocol C: EDC/HOBt (Green/Standard)
Best for: Standard lab synthesis where removal of urea byproducts is preferred via aqueous workup.[1][2]
Procedure:
-
Dissolve Carboxylic Acid in DCM (or DMF if insoluble).[1][2][3]
-
Add EDC.HCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (3.0 equiv).[1][2]
-
Add 5,5,5-Trifluoropentan-1-amine HCl (1.1 equiv).
-
Stir overnight (12–16 h).
-
Wash with 1N HCl and Sat.
.
Visualization & Workflow
Decision Tree: Choosing the Right Protocol
Caption: Decision matrix for selecting the optimal amide coupling strategy based on substrate value and scale.
Reaction Mechanism & Stoichiometry (HATU)
Caption: Mechanistic flow emphasizing the dual role of DIPEA in activation and salt neutralization.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete neutralization of HCl salt. | Ensure 3.0+ equiv of base is used.[1][2] Check pH of reaction mixture (should be >8 on wet pH paper). |
| Insoluble Reagents | The fluorinated tail reduces solubility in pure water or pure hexane.[1][2] | Use DMF or DMAc for the reaction.[1][2] For workup, avoid pure water; use Brine/EtOAc.[1][2] |
| Product Loss | Volatility of the free amine (if unreacted).[1][2] | Do not evaporate the amine before coupling.[1][2] If product is low MW, check rotovap bath temp (<30°C).[1][2] |
| "Gummy" Precipitate | Polymerization or salt aggregation.[1][2][3] | Switch to Protocol B (Biphasic) . The water layer solubilizes the salts effectively.[1][2] |
References
-
Sigma-Aldrich. 5,5,5-Trifluoro-4,4-dimethylpentan-1-amine hydrochloride Product Page. Link (Verified Source for physical properties).
-
PubChem. 5,5,5-Trifluoropentan-1-amine Compound Summary. Link (Source for structure and identifiers).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.[1][2][3] (Authoritative review on HATU/EDC mechanisms).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Obstructions.[1][2] Journal of Medicinal Chemistry. (Context for metabolic stability of fluoro-alkyl chains).
Sources
Advanced Protocol: Engineering Fluorinated Peptidomimetics via 5,5,5-Trifluoropentan-1-amine
Executive Summary & Strategic Rationale
This guide details the methodology for utilizing 5,5,5-Trifluoropentan-1-amine (TFPA) as a critical building block in the synthesis of fluorinated peptidomimetics. The incorporation of fluorinated motifs is a validated strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and binding affinity without altering the steric footprint significantly compared to non-fluorinated alkyl chains.
Why TFPA?
-
Bioisosterism: The 5,5,5-trifluoropentyl chain (
) mimics the length and flexibility of a Lysine or Arginine side chain but replaces the terminal cation with a hydrophobic, electron-rich trifluoromethyl group. This "charge-inversion" strategy is pivotal for converting hydrophilic peptides into membrane-permeable peptidomimetics. -
Electronic Properties: Unlike
- or -fluorinated amines (e.g., 2,2,2-trifluoroethylamine), the group in TFPA is separated from the amino group by four methylene units. Consequently, the electron-withdrawing inductive effect ( ) is attenuated, rendering the amine nucleophilicity comparable to standard alkyl amines. Crucial Insight: This allows TFPA to be used in standard amide coupling protocols without the need for exotic activation methods required for electron-deficient amines. -
NMR Handle: The terminal
group provides a distinct singlet in NMR ( ), serving as a sensitive probe for conformational analysis and ligand-binding studies.
Strategic Design & Incorporation Pathways
The incorporation of TFPA into peptidomimetics generally follows three structural strategies. Select the pathway that aligns with your medicinal chemistry objective.
Diagram 1: Strategic Incorporation Decision Tree
Figure 1: Decision matrix for selecting the appropriate synthetic methodology based on the desired pharmacological outcome.
Detailed Experimental Protocols
Protocol A: C-Terminal Capping (Amide Bond Formation)
Application: Modifying the C-terminus of a peptide to prevent enzymatic degradation and increase lipophilicity.
Reagents:
-
Peptide-COOH (Side-chain protected)
-
5,5,5-Trifluoropentan-1-amine (TFPA)
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve the protected peptide (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at
for 10 minutes.-
Expert Note: Pre-activation at low temperature suppresses potential racemization of the C-terminal amino acid, although HATU is generally suppressive of this side reaction.
-
-
Coupling: Add TFPA (1.2 equiv) dropwise to the activated mixture. Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Monitoring: Monitor via LC-MS. The product will show a mass shift corresponding to
(Mass of TFPA minus corresponds to amide addition, net change depends on leaving group of active ester, but typically look for ).
-
-
Workup: Dilute with Ethyl Acetate. Wash sequentially with
(removes unreacted amine/DIPEA), saturated , and brine. Dry over .[1] -
Deprotection: Proceed with standard TFA/TIPS/Water cocktails to remove side-chain protecting groups.
Protocol B: Peptoid Synthesis (Sub-monomer Method)
Application: Creating "fluorous" peptoids where the side chain is the trifluoropentyl group. This is superior to using fluorinated amino acids as it avoids expensive chiral building blocks.
Reagents:
-
Resin-bound amine (Rink Amide or Wang)
-
Bromoacetic acid
-
DIC (N,N'-Diisopropylcarbodiimide)
-
TFPA
Workflow Visualization:
Figure 2: The sub-monomer cycle for installing the N-trifluoropentyl residue.
Step-by-Step Methodology:
-
Acylation: Treat the resin-bound amine with Bromoacetic acid (10 equiv) and DIC (10 equiv) in DMF for 30 minutes. Wash resin
with DMF.[1] -
Displacement (The Critical Step): Add a solution of TFPA (1.0 M in DMF) to the resin. Shake at room temperature for 60–90 minutes.
-
Expert Note: Unlike electron-deficient fluorinated amines (e.g.,
), TFPA is sufficiently nucleophilic to displace the bromide efficiently at room temperature without elevated heat or iodide catalysis.
-
-
Wash: Wash resin
with DMF, with DCM.[1] -
Cleavage: Cleave using 95% TFA cocktail.
Analytical Data & Characterization Standards
When validating the successful incorporation of TFPA, rely on the following physicochemical markers.
| Parameter | Expected Value/Observation | Notes |
| Distinctive diagnostic peak. Integration should match stoichiometry. | ||
| LC-MS Retention | Significant Shift ( | The lipophilic |
| Solubility | Decreased in Water / Increased in MeOH/ACN | Useful for purification; compounds often precipitate from aqueous fractions. |
Self-Validation Check:
-
Did the coupling stall? If using Protocol A, check the pH. The amine is basic, but if the acid activation was inefficient, salt formation can occur. Ensure DIPEA is present in excess (3 equiv).
-
Is the signal split in NMR? A singlet is expected. Splitting (triplet) implies proximity to protons (e.g.,
), indicating you may have the wrong starting material or degradation.
Case Study: Enhancing BBB Penetration
Hypothesis: A tetrapeptide enkephalin analog (Tyr-Gly-Gly-Phe) has poor blood-brain barrier (BBB) penetration due to its C-terminal carboxylate (negative charge) and low lipophilicity.
Intervention: Capping the C-terminus with TFPA.
-
Charge Ablation: Converting
to removes the negative charge. -
Lipophilicity Boost: The
alkyl chain adds hydrophobicity, while the terminal adds "fluorous" character which is known to facilitate passive diffusion across lipid bilayers (the "Fluorous Effect"). -
Result: The resulting peptidomimetic exhibits a
increase of ~1.5 units and improved stability against carboxypeptidases.
References
-
Fluorine in Drug Design
-
Peptoid Sub-Monomer Synthesis
-
Zuckermann, R. N., et al. (1992). Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. Link
-
-
Amide Coupling of Fluorinated Amines
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
-
Properties of Trifluoromethyl Group
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
-
Synthesis of Fluorinated Amino Acids (Contextual)
Sources
- 1. peptide.com [peptide.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. researchgate.net [researchgate.net]
Application Note: Chemoselective Functionalization of 5,5,5-Trifluoropentan-1-amine Hydrochloride
Introduction: The "Fluorine Effect" in Ligand Design
5,5,5-Trifluoropentan-1-amine hydrochloride (CAS: 1334938-48-5) is a high-value building block in modern medicinal chemistry. Unlike its non-fluorinated analog (n-pentylamine), the terminal trifluoromethyl (
-
Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism (P450 hydroxylation) at the terminal position, a common clearance pathway for alkyl chains.
-
Lipophilicity Modulation: The
group increases lipophilicity ( vs. ), improving membrane permeability without significantly increasing steric bulk (bioisosteric to an isopropyl group). -
Dipole Alignment: The strong electron-withdrawing nature of the
group creates a local dipole that can influence binding affinity in hydrophobic pockets.
This guide details the protocols for handling, activating, and reacting this salt form to ensure high yield and purity in downstream applications.
Chemical Profile & Handling
Compound: this compound
Structure:
| Property | Specification | Operational Note |
| Appearance | White to off-white solid | Hygroscopic. Store in a desiccator. Moisture uptake leads to sticky "gums" that are difficult to weigh. |
| Solubility | Water, Methanol, DMSO | High solubility in polar protic solvents. Limited solubility in DCM/EtOAc as the HCl salt. |
| Acidity | The | |
| NMR Signature | The triplet splitting arises from coupling to the adjacent methylene protons ( |
Critical Pre-Reaction Phase: Free-Basing Strategies
The hydrochloride salt is non-nucleophilic. Successful coupling requires neutralization. While in situ neutralization is common, Method A (Extractive) is recommended for sensitive catalytic reactions (e.g., Pd-catalyzed Buchwald-Hartwig) to remove chloride ions that may poison catalysts.
Method A: Extractive Free-Basing (Gold Standard)
-
Dissolve 1.0 g of the HCl salt in 10 mL of 1M NaOH (aq).
-
Extract 3x with 15 mL of Dichloromethane (DCM) .
-
Dry combined organics over anhydrous
or . -
Filter and concentrate carefully (amine is volatile; do not apply high vacuum < 20 mbar for extended periods).
-
Validation:
NMR should show the disappearance of broad ammonium protons ( ) and appearance of a sharp singlet/broad singlet ( ) around 1.2–1.5 ppm.
Method B: In Situ Neutralization (High Throughput)
For standard amide couplings or
-
Eq 1: Neutralizes the HCl salt.
-
Eq 2-3: Acts as the proton scavenger for the coupling reaction.
Core Application I: Amide Coupling (Peptide/Drug Synthesis)
Objective: Conjugate the amine to a carboxylic acid scaffold using HATU. This is the most robust method for medicinal chemistry library generation.
Experimental Logic (DOT Visualization)
Figure 1: HATU-mediated activation and coupling workflow. Note the dual role of the base.
Protocol
-
Activation: In a vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.
-
Addition: Add this compound (1.1 eq).
-
Neutralization: Immediately add a second portion of DIPEA (1.5 eq).
-
Workup: Dilute with EtOAc, wash with saturated
(removes HOBt byproduct), water, and brine. -
Purification: Flash chromatography (Hexane/EtOAc). The
group reduces polarity; the product will likely elute earlier than non-fluorinated analogs.
Core Application II: Reductive Amination
Objective: Synthesize secondary amines from aldehydes/ketones.
Critical Constraint: Avoid using
Experimental Logic (DOT Visualization)
Figure 2: Indirect Reductive Amination pathway using STAB.
Protocol
-
Imine Formation: Suspend this compound (1.2 eq) in 1,2-Dichloroethane (DCE).
-
Add Triethylamine (TEA) (1.2 eq) to free-base the amine. Stir for 10 mins.
-
Add the Aldehyde/Ketone (1.0 eq). Stir for 1 hour at RT. Note: Adding 4Å molecular sieves can drive imine formation.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.
-
Reaction: Stir at RT for 16 hours (overnight).
-
Quench: Add saturated
(aq) and stir vigorously for 20 mins to quench borates. -
Extraction: Extract with DCM.
Core Application III: Nucleophilic Aromatic Substitution ( )
Objective: Install the fluorinated tail onto a heteroaromatic scaffold (e.g., chloropyrimidine, fluoronitrobenzene).
Protocol
-
Setup: Dissolve the aryl halide (1.0 eq) in DMSO or NMP (polar aprotic solvents facilitate
). -
Reagents: Add this compound (1.2 eq).
-
Base: Add Cesium Carbonate (
) (3.0 eq). Inorganic bases are preferred for thermal reactions. -
Conditions: Heat to 80–100°C.
-
Monitoring: Reaction is usually complete within 2–6 hours.
-
Note: If the aryl halide is unreactive, consider Buchwald-Hartwig conditions (requires free-based amine, Method A).
Quality Control & Validation
| Analytical Method | Expected Observation | Diagnostic Value |
| LCMS (ESI+) | Rapid confirmation of mass. Note: Low MW amines may ionize poorly; derivatization may be needed. | |
| The | ||
| Definitive proof. A singlet indicates loss of the alkyl chain (degradation); a triplet confirms the intact | ||
| TLC | Ninhydrin Stain | Stains purple/blue. |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
Sources
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 5,5,5-Trifluoropentan-1-amine
Abstract
This technical guide provides a comprehensive overview of nucleophilic substitution reactions utilizing 5,5,5-Trifluoropentan-1-amine, a critical building block in modern medicinal chemistry and materials science. The presence of a terminal trifluoromethyl (CF₃) group significantly modulates the physicochemical properties of molecules, impacting lipophilicity, metabolic stability, and binding affinity.[1][2] This document explores the nuanced reactivity of 5,5,5-Trifluoropentan-1-amine, detailing the electronic influence of the distal CF₃ group. We provide two robust, field-proven protocols for its functionalization: direct N-alkylation and reductive amination. These methodologies are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel fluorinated compounds.
Introduction: The Strategic Role of the Trifluoromethyl Group
The incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design.[3] The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity for better membrane permeability, and alter basicity (pKa) of nearby functional groups.[1][4] 5,5,5-Trifluoropentan-1-amine serves as a versatile aliphatic scaffold that introduces the CF₃ moiety while providing a primary amine handle for diverse synthetic transformations. Understanding the electronic impact of this group on the amine's nucleophilicity is paramount for designing successful synthetic strategies.
Mechanistic Considerations: The Inductive Effect on Nucleophilicity
A primary amine's reactivity in nucleophilic substitution is dictated by the availability of the lone pair of electrons on the nitrogen atom. While the trifluoromethyl group in 5,5,5-Trifluoropentan-1-amine is five carbons away, its strong electron-withdrawing inductive effect (-I) is still transmitted through the sigma bonds of the carbon chain. This effect, although attenuated by distance, reduces the electron density on the nitrogen atom.
Consequently, 5,5,5-Trifluoropentan-1-amine is a slightly weaker nucleophile and a weaker base compared to its non-fluorinated analog, pentan-1-amine.[4][5] This attenuated reactivity must be considered when selecting reaction conditions. Often, slightly more forcing conditions—such as elevated temperatures or the use of stronger bases/activating agents—may be necessary to achieve comparable reaction rates and yields to non-fluorinated systems.[6]
Caption: Influence of the CF₃ group on the amine's nucleophilicity.
Protocol 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a fundamental method for forming C-N bonds.[7] This protocol describes the reaction of 5,5,5-Trifluoropentan-1-amine with an electrophilic alkyl halide in the presence of a base to yield a secondary amine. A key challenge is preventing over-alkylation to the tertiary amine.[8] Using a slight excess of the primary amine or carefully controlling stoichiometry can mitigate this side reaction.
Materials and Reagents
-
5,5,5-Trifluoropentan-1-amine (1.0 eq)
-
Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide) (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-2.5 eq)
-
Anhydrous Solvent (e.g., Acetonitrile (ACN) or N,N-Dimethylformamide (DMF))
-
Inert Gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Experimental Workflow: N-Alkylation
Caption: Step-by-step workflow for direct N-alkylation.
Step-by-Step Procedure
-
To a dry round-bottom flask under an inert atmosphere, add 5,5,5-Trifluoropentan-1-amine and the anhydrous solvent (e.g., ACN).
-
Add the base (e.g., K₂CO₃) and stir the suspension at room temperature for 15-30 minutes.
-
Slowly add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to 50-70 °C. The attenuated nucleophilicity may require moderate heating to achieve a reasonable reaction rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.[7]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: Reductive Amination
Reductive amination is an alternative strategy for N-alkylation that is particularly effective for synthesizing secondary amines from aldehydes or ketones.[9] The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced by a mild reducing agent. This method often provides cleaner reactions and avoids the over-alkylation issues common in direct alkylation.
Materials and Reagents
-
5,5,5-Trifluoropentan-1-amine (1.0 eq)
-
Aldehyde or Ketone (e.g., 4-Fluorobenzaldehyde) (1.0 eq)
-
Reducing Agent (e.g., Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄)) (1.2-1.5 eq)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Optional: Acetic Acid (catalytic amount to facilitate imine formation)
-
Inert Gas (Nitrogen or Argon)
Experimental Workflow: Reductive Amination
Caption: Step-by-step workflow for reductive amination.
Step-by-Step Procedure
-
To a dry round-bottom flask under an inert atmosphere, add 5,5,5-Trifluoropentan-1-amine, the aldehyde/ketone, and the anhydrous solvent (e.g., DCM).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.[7]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., STAB) in portions, monitoring for any gas evolution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7]
-
Separate the layers and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation and Characterization
The following table presents hypothetical but representative data for products synthesized via the described protocols. Actual results will vary based on the specific electrophile used and reaction scale.
| Product Name | Synthetic Method | Electrophile/Carbonyl | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| N-Benzyl-5,5,5-trifluoropentan-1-amine | Direct N-Alkylation | Benzyl Bromide | 75-85% | 7.35-7.25 (m, 5H), 3.81 (s, 2H), 2.65 (t, 2H), 2.15-2.05 (m, 2H), 1.70-1.60 (m, 2H) | -74.5 (t) | 232.1 [M+H]⁺ |
| N-(4-Fluorobenzyl)-5,5,5-trifluoropentan-1-amine | Reductive Amination | 4-Fluorobenzaldehyde | 80-90% | 7.28 (dd, 2H), 7.02 (t, 2H), 3.78 (s, 2H), 2.63 (t, 2H), 2.14-2.04 (m, 2H), 1.68-1.58 (m, 2H) | -74.5 (t), -115.2 (m) | 250.1 [M+H]⁺ |
Troubleshooting and Key Considerations
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | Insufficiently reactive electrophile; Inactive base or reducing agent; Temperature too low. | Use a more reactive halide (I > Br > Cl). Confirm reagent quality. Increase reaction temperature or switch to a stronger base (e.g., NaH, use with caution).[7] |
| Multiple Alkylation Products | Stoichiometry of amine to halide is too low; High concentration or temperature. | Use a slight excess of 5,5,5-Trifluoropentan-1-amine (1.2-1.5 eq). Add the alkyl halide slowly at a lower temperature.[6] Consider reductive amination as an alternative. |
| Incomplete Imine Formation | Sterically hindered carbonyl; Insufficient reaction time; Water in the solvent. | Add a catalytic amount of acetic acid. Use a dehydrating agent like molecular sieves. Increase reaction time before adding the reducing agent. |
| Difficult Purification | Similar polarity of starting material and product. | Optimize the eluent system for column chromatography. Consider derivatization or salt formation to alter polarity for easier separation. |
Conclusion
5,5,5-Trifluoropentan-1-amine is a valuable synthon for introducing the trifluoromethyl group into organic molecules. While its nucleophilicity is slightly attenuated by the distal electron-withdrawing group, this can be readily overcome with minor adjustments to standard protocols. The direct N-alkylation and reductive amination methods detailed herein provide reliable and versatile pathways for the synthesis of a wide array of fluorinated secondary amines, paving the way for further exploration in drug discovery and materials science.
References
-
Clark, J. (2023). Multiple Nucleophilic Substitution in the Reaction Between Halogenoalkanes and Ammonia. Chemguide. [Link]
-
Goalby, N. (n.d.). 3.11 Amines. Chemrevise. [Link]
-
Wang, Y., et al. (2023). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry. [Link]
-
savvy-chemist. (2018). Amines (3): Nucleophilic reactions. savvy-chemist. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. MSU Chemistry. [Link]
-
ResearchGate. (n.d.). Reaction scope. Trifluoromethylation of amines. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Salmaso, V., & Moro, S. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(15), 3469. [Link]
-
Ota, E., et al. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au. [Link]
-
Zheng, Z., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(8), 3048-3052. [Link]
-
Zheng, Z., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N‑Perfluoroalkylation−Defluorination Pathway. ResearchGate. [Link]
-
Unimi. (2025). Dalton Transactions. AIR Unimi. [Link]
-
OUCI. (n.d.). Case studies of fluorine in drug discovery. OUCI. [Link]
-
Poissy, J., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(12), 3229-3241. [Link]
-
Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-214. [Link]
-
Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-Ahmad-Waseem/1202863923c6d1d2797e937d7a5b155099301826]([Link]
-
Science.gov. (n.d.). nucleophilic substitution reaction: Topics. Science.gov. [Link]
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
-
Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]
-
ResearchGate. (n.d.). Practical and Straightforward Stereoselective Synthesis of (S)- 5,5,5,5',5',5'-Hexafluoroleucine. ResearchGate. [Link]
-
Adam, A. T. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. University of Mississippi. [Link]
-
Ranjbarkarimi, R., et al. (2020). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 44(39), 16863-16874. [Link]
-
SciSpace. (n.d.). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. SciSpace. [Link]
-
Beilstein Journals. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journals. [Link]
-
Semantic Scholar. (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar. [Link]
-
National Institutes of Health. (n.d.). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PMC. [Link]
-
National Institutes of Health. (2022). First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). PMC. [Link]
-
Research Square. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Research Square. [Link]
-
MDPI. (2024). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Incorporation of Trifluoromethyl Amines in Modern Drug Discovery
Introduction: The Rise of the N-CF3 Moiety in Medicinal Chemistry
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1][2] Among the diverse array of organofluorine motifs, the trifluoromethyl (-CF3) group is particularly prevalent, valued for its ability to profoundly modulate a molecule's physicochemical and pharmacokinetic properties.[3][4][5] While carbon-bound trifluoromethyl groups are common, the direct attachment of a -CF3 group to a nitrogen atom (N-CF3), creating a trifluoromethyl amine, represents a more novel and nuanced strategy in medicinal chemistry.[6]
Historically, the synthesis of N-trifluoromethyl amines was challenging, limiting their exploration.[6] However, recent advances in synthetic methodology have made this functional group more accessible, sparking renewed interest in its potential.[1][7] This guide serves as a detailed technical overview for researchers and drug development professionals, elucidating the properties conferred by the N-CF3 moiety, providing detailed synthetic protocols, and exploring its strategic application in drug design.
Physicochemical & Pharmacokinetic Profile of Trifluoromethyl Amines
The introduction of a trifluoromethyl group directly onto a nitrogen atom dramatically alters the parent amine's properties due to the intense electron-withdrawing nature of the three fluorine atoms.[7][8] Understanding these changes is critical for their rational application in drug design.
Modulation of Basicity (pKa)
The most striking effect of N-trifluoromethylation is a profound reduction in the basicity of the nitrogen atom. The strong inductive effect of the -CF3 group delocalizes the nitrogen lone pair, making it significantly less available for protonation. This can be a highly desirable trait in drug design, for instance, to mitigate off-target effects associated with binding to aminergic GPCRs or to avoid unwanted sequestration in acidic lysosomes, which can improve a drug's pharmacokinetic profile.
Impact on Lipophilicity (logP) and Permeability
The N-CF3 group significantly increases the lipophilicity (logP) of a molecule compared to its N-H or N-methyl counterparts.[6][9] This enhancement can improve a drug's ability to cross cellular membranes, potentially increasing oral bioavailability and penetration of the blood-brain barrier.[4][10] For example, the incorporation of a trifluoromethyl group into the structure of Fluoxetine was crucial for enhancing its lipophilicity and facilitating efficient brain penetration to reach the serotonin transporter.[4][11]
Metabolic Stability
Nitrogen atoms, particularly in aliphatic amines, are often "soft spots" for metabolic oxidation by cytochrome P450 enzymes. The N-CF3 group is exceptionally robust against oxidative metabolism due to the strength of the C-F bonds and the deactivation of the nitrogen atom.[12] This can block N-dealkylation pathways, prolonging the drug's half-life and reducing metabolic clearance.[10][12] Furthermore, the sp3-hybridized nature of the carbon in the N-CF3 group makes it resistant to proteolytic cleavage, which can be an advantage over amide bioisosteres.[13]
A Critical Note on Stability
While metabolically robust, the chemical stability of N-trifluoromethyl amines themselves can be a concern. Some N-CF3 amines are prone to hydrolysis, particularly under aqueous conditions, which could limit their therapeutic utility.[6][9] In contrast, N-trifluoromethyl azoles (where the nitrogen is part of an aromatic ring system) exhibit excellent aqueous stability.[6][9] Researchers must therefore carefully evaluate the stability of their specific N-CF3-containing compounds in a relevant physiological context.
Data Summary: Physicochemical Impact of N-Trifluoromethylation
| Property | Effect of N-Trifluoromethylation | Rationale / Implication in Drug Design |
| Basicity (pKa) | Drastic Reduction | Avoids lysosomal trapping; reduces off-target ion channel/GPCR activity. |
| Lipophilicity (logP) | Significant Increase | Enhances membrane permeability, bioavailability, and CNS penetration.[4][6] |
| Metabolic Stability | Increased Resistance to N-Oxidation | Blocks P450-mediated metabolism at the nitrogen, increasing drug half-life.[10][12] |
| Aqueous Stability | Variable (Potential for Hydrolysis) | Requires careful evaluation; N-CF3 azoles are generally more stable than N-CF3 amines.[6][9] |
Synthetic Protocols for N-Trifluoromethylation
The utility of the N-CF3 group in drug discovery is directly tied to the availability of efficient and reliable synthetic methods. Modern protocols have moved away from harsh conditions, enabling the trifluoromethylation of complex molecules with diverse functional groups.
Protocol 1: One-Pot N-Trifluoromethylation via a Thiocarbamoyl Fluoride Intermediate
This method, based on work by Popp and colleagues, provides a rapid, mild, and high-yielding route to N-CF3 amines from secondary amines using a bench-stable trifluoromethylthiolating reagent.[1] It proceeds through a formal umpolung (polarity inversion) strategy.
Experimental Workflow Diagram
Caption: Workflow for One-Pot N-Trifluoromethylation.
Step-by-Step Methodology
-
Reagents & Equipment: Secondary amine substrate, Tetramethylammonium trifluoromethylthiolate ((Me₄N)SCF₃), Silver(I) fluoride (AgF), Acetonitrile (anhydrous), standard glassware for inert atmosphere reactions, magnetic stirrer, filtration apparatus.
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the secondary amine (1.0 eq., e.g., 0.2 mmol).
-
Reagent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add (Me₄N)SCF₃ (1.3 eq., e.g., 46 mg, 0.26 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (e.g., 1.5 mL).
-
Intermediate Formation: Stir the mixture at room temperature. The formation of the thiocarbamoyl fluoride intermediate is typically rapid, often complete within 10 minutes. Progress can be monitored by ¹⁹F-NMR if desired.
-
Fluorination: To the same reaction mixture, add AgF (3.0 eq., e.g., 76 mg, 0.6 mmol) in one portion.
-
Reaction: Continue stirring at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or LC-MS). Gentle heating (e.g., 50 °C) can be applied to accelerate the conversion if necessary.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with a non-polar solvent (e.g., diethyl ether or hexanes) to precipitate the silver salts. Filter the mixture through a pad of celite, washing the pad with additional non-polar solvent. Concentrate the filtrate in vacuo. The resulting crude product can be further purified by silica gel chromatography if required.[1]
Protocol 2: N-Trifluoromethylation using Carbon Disulfide and Silver Fluoride
This protocol provides an alternative and effective single-step method for the N-trifluoromethylation of various amines using readily available reagents.[7]
Step-by-Step Methodology (for N,N-dialkyl amines)
-
Reagents & Equipment: Dialkyl amine substrate, Carbon disulfide (CS₂), Silver(I) fluoride (AgF), 1,4-diazabicyclo[2.2.2]octane (DABCO), Ethyl acetate (anhydrous), sealed reaction tube, magnetic stirrer.
-
Reaction Setup: In a sealable reaction tube under a nitrogen atmosphere, combine the dialkyl amine (1.0 eq., e.g., 0.20 mmol), AgF (4.5 eq., e.g., 114.2 mg, 0.90 mmol), and DABCO (0.5 eq., e.g., 11.2 mg, 0.10 mmol).[7]
-
Solvent Addition: Add anhydrous ethyl acetate (e.g., 1.5 mL).
-
CS₂ Addition: Add a solution of CS₂ (1.0 eq., e.g., 15.2 mg, 0.20 mmol) in anhydrous ethyl acetate (e.g., 0.5 mL).
-
Reaction: Securely seal the tube and stir the mixture at 80 °C for 6 hours.
-
Work-up and Purification: After cooling to room temperature, filter the mixture to remove insoluble salts. Concentrate the filtrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired N-CF₃ dialkyl amine.[7]
Strategic Applications and Case Studies in Drug Design
The decision to introduce an N-CF3 group should be a strategic one, aimed at solving a specific problem in a drug discovery campaign, such as poor metabolic stability, low permeability, or off-target activity.
Bioisosteric Replacement and Late-Stage Functionalization
The N-CF3 group can serve as a bioisostere for other N-alkyl groups like N-methyl or N-isopropyl.[6][9] Modern synthetic methods are particularly powerful because they allow for the "late-stage" introduction of this group. This means that a known drug or a promising lead compound can be directly modified, allowing for a direct comparison of its properties with the new N-CF3 analogue. For example, researchers have successfully applied these methods to N-trifluoromethylate complex drug molecules like Sildenafil (Viagra®) and the anesthetic Tetracaine in high yields.[1] This strategy allows for rapid exploration of chemical space and property optimization without re-synthesizing the entire molecule from scratch.
Impact on Target Binding and Selectivity
The unique properties of the N-CF3 group can alter how a drug interacts with its biological target.
-
Hydrogen Bonding: The reduced basicity means the nitrogen is no longer a hydrogen bond acceptor. This can be used to abolish an undesired interaction with a target or an anti-target.
-
Dipole and Multipolar Interactions: The strong dipole of the N-CF3 moiety can engage in favorable dipole-dipole or multipolar interactions within a protein binding pocket, potentially increasing binding affinity.
-
Conformational Effects: The steric bulk and electronic nature of the -CF3 group can influence the conformation of the molecule, locking it into a more bioactive shape.
Conceptual Drug-Target Interaction
Caption: Role of N-CF3 in Target Binding.
Conclusion and Future Perspectives
Trifluoromethyl amines are a valuable but underexplored functional group in the medicinal chemist's toolbox.[6] Their ability to drastically lower basicity, enhance lipophilicity, and block N-oxidation makes them a powerful tool for optimizing drug candidates. The recent development of mild and efficient synthetic protocols has made these moieties more accessible for both fundamental research and late-stage functionalization in drug discovery programs.[1][7]
However, researchers must remain mindful of the potential for hydrolytic instability and carefully assess this property for each new compound.[9] The future of this field will likely focus on developing even more robust and stereoselective synthetic methods, expanding the chemical space of α-chiral trifluoromethyl amines, and gaining a deeper understanding of the in vivo stability and disposition of this intriguing functional group.
References
-
Popp, N., et al. (2018). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (n.d.). Examples of prominent drugs containing trifluoromethyl groups. ResearchGate. Available at: [Link]
-
Gedaly, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. Available at: [Link]
-
Wang, F., et al. (2021). Synthesis of α-Deuterated Trifluoromethylated Amines through Isomerization-Deuteration Reaction of Imines. Journal of the American Chemical Society. Available at: [Link]
-
Lin, C., et al. (2023). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry. Available at: [Link]
-
Brandenberg, O. F., et al. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. Available at: [Link]
-
White, A. R., et al. (2019). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research. Available at: [Link]
-
Shum, D., et al. (2020). N-Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist's toolbox. Journal of Medicinal Chemistry. Available at: [Link]
-
Chen, J., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. Available at: [Link]
-
Shum, D., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. Available at: [Link]
- ACS. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. American Chemical Society.
-
Marques, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
-
Sereda, P., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Available at: [Link]
-
Cammarata, M., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]
-
Panigrahi, S. K., et al. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Methodology. Available at: [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]
-
Baruch S. Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute. Available at: [Link]
Sources
- 1. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jelsciences.com [jelsciences.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox - American Chemical Society [acs.digitellinc.com]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
Reagents for Coupling 5,5,5-Trifluoropentan-1-amine Hydrochloride: A Detailed Guide for Researchers
Introduction: The Significance of Trifluoromethylated Amines in Modern Drug Discovery
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with nearly half of all new FDA-approved small-molecule drugs in some recent years containing at least one fluorine atom. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 5,5,5-Trifluoropentan-1-amine hydrochloride is a valuable building block for introducing this key pharmacophore. However, the strong electron-withdrawing nature of the CF₃ group significantly reduces the nucleophilicity of the primary amine, rendering standard coupling procedures sluggish and often inefficient.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of effective coupling strategies for this challenging yet valuable substrate. We will delve into the mechanistic rationale behind reagent selection and provide field-proven protocols for two primary coupling methodologies: amide bond formation and reductive amination.
Understanding the Challenge: The Electronic Impact of the Trifluoromethyl Group
The primary obstacle in coupling 5,5,5-trifluoropentan-1-amine is its reduced nucleophilicity. The three fluorine atoms create a strong inductive effect, pulling electron density away from the nitrogen atom. This makes the amine lone pair less available to attack an electrophilic carbonyl carbon (in amide coupling) or a carbonyl group (in imine formation for reductive amination). Consequently, reactions often require more potent activating agents, carefully selected bases, and potentially longer reaction times or elevated temperatures to achieve satisfactory yields.
Furthermore, as the amine is supplied as a hydrochloride salt, it must be neutralized in situ to the free amine before it can participate in the coupling reaction. The choice of base for this neutralization is critical to avoid side reactions with the coupling reagents or the activated carboxylic acid.
Part 1: Amide Bond Formation – Strategies and Protocols
The formation of an amide bond is the most common method for coupling primary amines. This involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1] Given the electron-deficient nature of 5,5,5-trifluoropentan-1-amine, the choice of coupling reagent is paramount.
Choosing the Right Coupling Reagent
Standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the absence of activating additives may prove insufficient. For electron-deficient amines, more potent uronium or phosphonium salt-based reagents are generally recommended.[2][3]
| Coupling Reagent Class | Examples | Suitability for Electron-Deficient Amines | Key Considerations |
| Carbodiimides | EDC, DCC, DIC | Moderate (often requires additives) | EDC is water-soluble, making byproduct removal easy.[3] DCC can lead to insoluble dicyclohexylurea byproduct.[4] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | High | Highly efficient and fast-reacting.[5][6] Can react with the amine if not pre-activated with the acid.[7] |
| Phosphonium Salts | PyBOP, PyAOP | High | Good for sterically hindered couplings and less prone to side reactions with the amine compared to uronium salts.[4][5] |
Expert Recommendation: For robust and high-yielding coupling with 5,5,5-trifluoropentan-1-amine, HATU is a highly recommended starting point due to its high reactivity and ability to minimize racemization.[5][8] An EDC/HOBt system with DMAP can also be an effective and more economical alternative.[2]
The Crucial Role of the Base
Since 5,5,5-trifluoropentan-1-amine is a hydrochloride salt, a base is required to liberate the free amine. A non-nucleophilic, sterically hindered base is essential to prevent it from competing with the primary amine in attacking the activated carboxylic acid or reacting with the coupling reagent itself.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is the preferred base for most uronium and phosphonium salt-mediated couplings. Its bulky isopropyl groups make it a poor nucleophile.[9]
-
Triethylamine (TEA): While commonly used, TEA is more nucleophilic than DIPEA and can lead to unwanted side reactions, especially with highly reactive coupling reagents like HATU.[9][10]
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is designed for optimal performance with electron-deficient amines. Pre-activation of the carboxylic acid is a critical step to prevent the reaction of HATU with the amine.[7]
Experimental Workflow
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Pre-activation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Add DIPEA (2.5 - 3.0 eq) to the mixture. The initial equivalent of base neutralizes the amine hydrochloride, while the excess drives the coupling reaction.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the OAt-active ester.
-
Coupling: Add the this compound (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the carboxylic acid.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Protocol 2: Economical Amide Coupling using EDC/HOBt with DMAP
This protocol presents a cost-effective alternative to HATU, leveraging the synergistic effect of EDC, HOBt, and DMAP to couple electron-deficient amines.[2]
Mechanism of Action
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Guide: Conversion of 5,5,5-Trifluoropentan-1-amine HCl to its Free Amine
Prepared by the Senior Application Scientist Team
This guide provides a comprehensive, field-tested methodology for the deprotonation of 5,5,5-Trifluoropentan-1-amine hydrochloride to its free amine form. It is designed for researchers in organic synthesis and drug development, offering not just a protocol but also the underlying chemical principles and robust troubleshooting strategies to ensure experimental success.
Section 1: Core Principles & Mechanistic Overview
Q1: What is the fundamental principle behind converting an amine hydrochloride to a free amine?
A: The conversion is a classic acid-base reaction. This compound (R-NH₃⁺Cl⁻) is an ammonium salt, where the amine nitrogen is protonated. In this state, the lone pair of electrons on the nitrogen is engaged in a bond with a proton, rendering the amine non-nucleophilic and generally soluble in aqueous solutions.
To generate the free amine (R-NH₂), a base is introduced to remove this proton.[1] The base must be stronger than the free amine itself to drive the equilibrium of the reaction to the product side. This deprotonation restores the lone pair of electrons to the nitrogen atom, making the free amine nucleophilic and significantly less soluble in water, allowing for its extraction into an organic solvent.[2]
Q2: Why is the pH of the aqueous solution so critical during this procedure?
A: The efficiency of the extraction is directly dependent on the extent of deprotonation, which is governed by the pH of the aqueous solution. The Henderson-Hasselbalch equation dictates the ratio of the protonated (salt) to deprotonated (free amine) species. As a general rule, the pH of the aqueous layer should be adjusted to at least 2 units above the pKa of the amine's conjugate acid.[2] This ensures that over 99% of the amine is in its free, uncharged form, which dramatically favors its partitioning into the organic solvent during extraction. For primary alkylamines, whose conjugate acids typically have a pKa around 10-11, adjusting the aqueous phase to a pH of 12-14 is a standard and effective practice.[3]
Section 2: Detailed Experimental Protocol
This protocol is designed for a starting quantity of 10 mmol of the amine hydrochloride. Adjustments can be scaled accordingly.
Materials & Equipment
-
5,5,5-Trifluoropentan-1-amine HCl
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Separatory funnel (appropriate size)
-
Erlenmeyer flasks
-
Round-bottom flask
-
Rotary evaporator
-
pH paper or calibrated pH meter
Quantitative Data Summary
| Component | Molecular Wt. ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 5,5,5-Trifluoropentan-1-amine HCl | 179.59 | 10.0 | 1.0 | 1.80 g |
| Sodium Hydroxide (NaOH) | 40.00 | ~20.0 | ~2.0 | 10 mL of 2 M soln. |
| Ethyl Acetate (for extraction) | 88.11 | - | - | 3 x 30 mL |
| Saturated NaCl (Brine) | - | - | - | 1 x 25 mL |
| Anhydrous Na₂SO₄ | 142.04 | - | - | ~2-3 g (or as needed) |
Step-by-Step Methodology
-
Dissolution: Dissolve 1.80 g (10.0 mmol) of 5,5,5-Trifluoropentan-1-amine HCl in 30 mL of deionized water in an Erlenmeyer flask or directly in the separatory funnel. Stir until a clear solution is obtained.
-
Scientist's Note: The hydrochloride salt is ionic and should be freely soluble in water. If solubility is an issue, gentle warming or the addition of a co-solvent like methanol can be considered, though this may complicate the subsequent extraction.
-
-
Basification: Cool the aqueous solution in an ice bath. Slowly add ~10 mL of 2 M NaOH solution while stirring. Monitor the pH of the aqueous layer using pH paper or a meter, ensuring it reaches a value of ≥ 12.
-
Scientist's Note: This step is exothermic. Cooling prevents potential side reactions or boiling of low-boiling point solvents if they were present. Adding the base slowly prevents localized pH spikes. The goal is to ensure complete deprotonation of the ammonium salt to the free amine.[1]
-
-
First Extraction: Transfer the basified solution to a separatory funnel. Add 30 mL of ethyl acetate. Stopper the funnel, invert it, and vent immediately to release any pressure. Shake the funnel gently for 1-2 minutes, with periodic venting.[4]
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate will be the top layer. Drain the lower aqueous layer into a clean flask.
-
Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh 30 mL portions of ethyl acetate.[7] Combine all organic extracts in a single flask.
-
Scientist's Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
-
-
Washing: Pour the combined organic extracts back into the separatory funnel. Add 25 mL of brine and shake gently. Allow the layers to separate and discard the lower aqueous brine layer.
-
Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate, swirling the flask periodically, until the drying agent no longer clumps together.
-
Scientist's Note: This step removes residual water from the organic solvent, which is crucial for obtaining a pure product upon solvent evaporation.
-
-
Isolation: Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the ethyl acetate under reduced pressure using a rotary evaporator. The remaining oil or solid is the desired 5,5,5-Trifluoropentan-1-amine free base.
Section 3: Workflow Visualization
Caption: Workflow for the conversion of an amine hydrochloride salt to its free amine.
Section 4: Troubleshooting & FAQs
Q: I've formed a persistent emulsion during the extraction. What should I do?
A: Emulsion formation is a common issue, particularly with basic aqueous solutions.[5] Here are several techniques to try, in order of simplicity:
-
Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.[5][8]
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod.
-
Salting Out: Add a significant amount of solid NaCl or a saturated brine solution. This increases the ionic strength and density of the aqueous layer, which can force the separation.[6][8]
-
Filtration: Filter the mixture through a plug of glass wool or Celite. This can physically disrupt the emulsified droplets.[6]
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a very effective method for breaking stubborn emulsions.[2][9]
Q: My yield is low. How can I improve recovery?
A: Low yield often points to incomplete extraction. Consider the following:
-
Verify pH: Ensure the pH of the aqueous layer was indeed ≥ 12 after basification. If the pH is too low, the amine will remain in its protonated, water-soluble form.[2]
-
Increase Extractions: Perform additional extractions (e.g., 4 or 5 total) with fresh organic solvent.
-
Salting Out: Before the first extraction, saturate the aqueous layer with sodium chloride. This decreases the solubility of the free amine in the aqueous phase, driving more of it into the organic layer.[6]
Q: How do I know which layer is which in the separatory funnel?
A: While ethyl acetate is less dense than water, it's always best to confirm. Add a few drops of deionized water to the funnel. The layer that increases in volume is the aqueous layer.[4] Never discard any layer until you have successfully isolated your final product.
Q: Can I use a different base or solvent?
A: Yes, but with considerations.
-
Bases: Weaker bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be used, but they may not be strong enough to fully deprotonate the amine, potentially leading to lower yields.[3][10] They are generally better suited for deprotonating salts of less basic amines (e.g., anilines).
-
Solvents: Dichloromethane (DCM) is a common alternative. Be aware that it is denser than water and will be the bottom layer. However, DCM is more prone to forming emulsions than ethyl acetate.[5] Diethyl ether is another option, but its high volatility requires extra care.
References
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. [Link]
-
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. [Link]
-
University of York. (n.d.). Problems with extractions. [Link]
- Not cited.
- Not cited.
- Not cited.
-
Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. [Link]
- Not cited.
- Not cited.
- Not cited.
-
ResearchGate. (2022). Deprotonation of highly basic tertiary amine in the presence of an ester functional group?. [Link]
- Not cited.
- Not cited.
- Not cited.
-
MIT OpenCourseWare. (2010). Reaction Work-Up I. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. azom.com [azom.com]
- 9. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 10. researchgate.net [researchgate.net]
Improving yield in reactions with 5,5,5-Trifluoropentan-1-amine hydrochloride
Subject: Yield Optimization & Troubleshooting Guide
Executive Summary
5,5,5-Trifluoropentan-1-amine hydrochloride (CAS: 1445406-59-6) is a critical building block for introducing metabolically stable fluorinated motifs into drug candidates.[1][2][3] However, researchers frequently report inconsistent yields (ranging from 20-60%) despite the molecule's theoretical high nucleophilicity.[1][2]
This guide addresses the three primary "silent killers" of yield for this specific reagent:
-
Volatility of the Free Base: The free amine has a high vapor pressure; isolation leads to massive mass loss.
-
Solubility Mismatch: The fluorinated tail creates lipophilicity, while the ammonium head is hydrophilic, leading to micelle-like aggregation that retards kinetics.[4]
-
Detection Failure: The lack of a UV chromophore causes users to misinterpret reaction progress, leading to premature workups.
Module 1: The "Free-Basing" Trap (Critical)
The Issue: Users often neutralize the HCl salt to isolate the free amine before the coupling step. The Reality: The free base (5,5,5-trifluoropentan-1-amine) is highly volatile.[1][2][3] Evaporating solvent to dryness after extraction will result in 30-70% loss of material into the vacuum trap.[1][2][3]
Protocol: In-Situ Neutralization (Recommended)
Do not isolate the free amine.[1][2][3][4] Use this "One-Pot" activation protocol for amide couplings or reductive aminations.[1][2][3]
-
Dissolve: Suspend the HCl salt (1.0 equiv) in the reaction solvent (DMF or DMAc are preferred over DCM).
-
Neutralize: Add DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) (1.1 - 1.2 equiv).[1][2][3]
-
Wait: Stir for 5–10 minutes. The solution should become clear as the free amine is released into the solvent matrix.
-
React: Add your electrophile (Acid/Coupling Agent or Aldehyde) immediately after this activation period.[1][2][3][4]
Troubleshooting Flowchart: Handling the Salt
Figure 1: Decision logic for neutralizing the amine salt without yield loss.
Module 2: Amide Coupling Optimization
The Issue: Low conversion rates despite using standard coupling reagents (EDC/HOBt).[1][2]
The Mechanism: The
Optimized Coupling Conditions
| Parameter | Recommendation | Rationale |
| Coupling Agent | HATU or COMU | Higher reactivity overcomes the slight inductive deactivation of the amine.[1][2][3][4] |
| Base | DIPEA (Hunig's Base) | Non-nucleophilic; prevents acylation of the base itself.[2] Use 3.0 equiv if using HATU/HCl salt.[1][2][3] |
| Solvent | DMF or NMP | High polarity disrupts potential aggregation of the fluorinated chains.[2] Avoid DCM if possible.[1][2][3] |
| Concentration | 0.1 M - 0.2 M | Dilution prevents aggregation but maintains kinetic rates.[1][2][3] |
| Additives | HOAt (if using EDC) | Accelerates active ester formation.[1][2] |
Step-by-Step Protocol (Standardized)
-
Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.1 M).
-
Add HATU (1.1 equiv) and DIPEA (1.0 equiv).[1][2] Stir for 5 mins to form the activated ester.
-
In a separate vial, dissolve 5,5,5-Trifluoropentan-1-amine HCl (1.1 equiv) in minimal DMF.
-
Add DIPEA (1.5 equiv) to the amine vial (In-situ neutralization).
-
Add the Amine solution to the Acid solution dropwise.[3]
-
Monitor: Stir at RT for 2–4 hours.
Module 3: The "Invisible" Product (Monitoring)
The Issue: Users claim "reaction failed" because they see no spot on TLC or peak on UV-HPLC. The Cause: 5,5,5-Trifluoropentan-1-amine has no UV chromophore .[1][2][3] If coupled with a non-UV active acid (e.g., aliphatic acid), the product is invisible to standard detection (254 nm).
Detection Strategies
-
Staining (TLC):
- NMR (The Gold Standard):
Module 4: FAQ & Troubleshooting
Q: Can I use reductive amination with this salt?
A: Yes, but avoid Sodium Cyanoborohydride (
-
Recommendation: Use Sodium Triacetoxyborohydride (
) in DCE/DMF (10:1).[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Critical Step: Pre-mix the amine HCl, the aldehyde, and DIPEA (1.0 eq) for 30 mins before adding the reducing agent to allow imine formation.
Q: My yield is 40%. Where did the rest go? A: Check your workup.
-
Volatility: Did you rotovap a free base solution? (See Module 1).
-
Aqueous Solubility: The trifluoropentyl group is not lipophilic enough to force the molecule entirely into organic phase if the pH is wrong.
-
Fix: When extracting the amide product, ensure the aqueous layer is saturated with NaCl (brine) to "salt out" the fluorinated product into the organic layer (Ethyl Acetate).
-
Q: The reaction turns into a gel/precipitate. A: You are seeing the formation of DIPEA-Hydrochloride salts which are insoluble in DCM/THF.
-
Fix: Switch to DMF or add 10% water to the mixture (if using EDC coupling) to dissolve the salts.
References
-
Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry. (2013). Describes high-efficiency coupling of amine HCl salts using HBTU/HATU without prior free-basing.
-
Synthesis of Fluorinated Amines: A Personal Account. Chemical Reviews. (2020). Discusses the handling, volatility, and specific reactivity profiles of aliphatic fluorinated amines. [1]
-
Physicochemical Properties of Fluorinated Amines. PubChem Compound Summary: 5,5,5-Trifluoropentan-1-amine. Confirms molecular weight and predicted pKa values.
-
Solubility and Aggregation of Fluorinated Alkyl Chains. Journal of Fluorine Chemistry. General principles of micelle formation in semi-fluorinated alkanes.
Sources
Technical Support Guide: Solubility of 5,5,5-Trifluoropentan-1-amine HCl in Dichloromethane
Document ID: TS-TFA-005 Last Updated: March 1, 2026 Department: Chemical Application Science
Executive Summary & Diagnostic Flow
The Issue: Users frequently report that 5,5,5-Trifluoropentan-1-amine hydrochloride (HCl salt) forms a suspension or precipitate in dichloromethane (DCM) rather than a clear solution.
The Verdict: This is normal chemical behavior , not a product defect. While the trifluoromethyl (
Troubleshooting Logic Flow
Use the following decision tree to determine the correct protocol for your specific application.
Figure 1: Decision matrix for handling 5,5,5-Trifluoropentan-1-amine HCl based on experimental intent.
Technical Analysis: Why It Won't Dissolve
To resolve the issue, one must understand the competition between Lattice Energy and Solvation Energy .
-
The Ionic Lattice: The substance is an ammonium salt (
). The electrostatic forces holding the crystal lattice together are strong. -
The Solvent: Dichloromethane is a moderately polar solvent (
) but lacks the ability to hydrogen bond effectively with the chloride anion or sufficiently solvate the ammonium cation. -
The Fluorine Effect: While the
group makes the carbon chain "greasier" (lipophilic), it does not disrupt the ionic interactions of the headgroup enough to permit solubility in chlorinated solvents.
Comparative Solubility Data
| Solvent | Dielectric Constant (
Experimental Protocols
Protocol A: In-Situ Neutralization (Recommended for Synthesis)
Context: You are performing an amide coupling (e.g., EDC/NHS, HATU) or reductive amination in DCM.
Mechanism: You do not need the salt to dissolve initially. By adding a tertiary amine base, you deprotonate the ammonium salt in equilibrium, releasing the free amine which immediately dissolves and reacts.
Step-by-Step Guide:
-
Suspend: Add the 5,5,5-trifluoropentan-1-amine HCl to the reaction vessel with DCM. It will look cloudy.
-
Neutralize: Add 3.0 - 5.0 equivalents of a non-nucleophilic organic base (e.g., DIPEA or Triethylamine).
-
Observation: Over 1-5 minutes, the suspension should clear significantly as the free amine is liberated and dissolves.
-
-
React: Add your coupling partner (acid/aldehyde) and reagent (HATU/STAB).
Critical Note: The
group is electron-withdrawing (inductive effect), which lowers the pKa of the amine slightly compared to a non-fluorinated pentyl amine. It is a weaker nucleophile, so reaction times may need to be extended.
Protocol B: Free Base Isolation (Extraction)
Context: You need the pure amine as an oil for a sensitive reaction or specific application where salts interfere.
Safety Warning - Volatility:
Fluorinated amines of this chain length are volatile . The
Step-by-Step Guide:
-
Dissolution: Dissolve the HCl salt in a minimum amount of water (or 1M NaOH).
-
Extraction: Extract the aqueous layer 3x with DCM.
-
Note: The free amine will migrate into the DCM layer.
-
-
Drying: Dry the combined organic layers over anhydrous
or . Filter. -
Concentration (CRITICAL):
-
Use a rotary evaporator at ambient temperature (20-25°C) .
-
Do not pull full vacuum (< 50 mbar) for extended periods.
-
Stop immediately once the solvent volume is reduced.
-
Alternative: If possible, use the DCM solution directly without fully concentrating to dryness to prevent yield loss.
-
Protocol C: Analytical Sample Preparation
Context: You need to take an NMR or run LCMS.
-
NMR: Do not attempt to use
or unless you add a drop of or use the free base.-
Recommendation: Use Methanol-
( ) or DMSO- . The salt will dissolve instantly.
-
-
LCMS: Dissolve the sample in Water/Acetonitrile (50:50) or Methanol.[1][2]
Frequently Asked Questions (FAQ)
Q: Why is the salt "sticky" or clumping in DCM? A: This is often due to hygroscopicity . Amine salts can absorb atmospheric moisture. The small amount of water creates a "gummy" interface between the salt and the hydrophobic DCM. Ensure your salt is stored in a desiccator.
Q: Can I use heat to dissolve it in DCM? A: No. Heating will not significantly improve the solubility of the ionic lattice in DCM and increases the risk of decomposing the salt or evaporating the free amine if any dissociation occurs.
Q: Does the
-
Typical Alkyl Amine pKa: ~10.5
-
Estimated 5,5,5-Trifluoro Amine pKa: ~9.0 - 9.5
-
Implication: It is easier to deprotonate than a standard amine, making Protocol A (DIPEA/TEA) very effective.
References
-
Solubility of Amine Salts: Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. [Link]
-
Fluorinated Amine Volatility: Smart, B. E. (2001). Characteristics of C-F Systems. Organofluorine Chemistry. [Link] (General Reference for physical properties of fluorinated organics).
-
pKa Data for Amines: Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
General Solubility Principles: Mioduski, T., & Salomon, M. (1990). Solubility Data Series: Amines in Organic Solvents. NIST. [Link]
Sources
Handling hygroscopic nature of 5,5,5-Trifluoropentan-1-amine hydrochloride
Technical Support Center: Handling 5,5,5-Trifluoropentan-1-amine Hydrochloride
Status: Operational Ticket ID: TFP-HCl-001 Subject: Managing Hygroscopicity, Storage, and Experimental Integrity[1]
Executive Summary
This compound (CAS: N/A for specific salt, Freebase analog typically ~1445406-59-6 family) is a critical fluorinated building block.[1] The trifluoromethyl (
The Core Challenge: Like many amine hydrochlorides, this compound is hygroscopic .[2][3][4][5] It readily absorbs atmospheric moisture, leading to:[1][3]
-
Stoichiometric Errors: Weighing "wet" salt results in under-loading the amine in reactions.
-
Physical Aggregation: Formation of hard "cakes" or clumps.
-
Reaction Interference: Introduced water can hydrolyze sensitive coupling reagents (e.g., acid chlorides, EDC/NHS esters).[1]
This guide provides a self-validating protocol to handle, dry, and utilize this compound without compromising experimental data.
Module 1: Storage & Initial Handling (Prevention)
Q: How should I store the compound upon arrival? A: Immediate isolation from atmospheric moisture is required.
-
Primary Barrier: Store in a tightly sealed glass vial with a Teflon-lined cap.
-
Secondary Barrier: Place the vial inside a desiccator containing active desiccant (e.g., Drierite® or activated silica gel).
-
Temperature: Store at 2–8°C . Cold storage slows degradation but increases the risk of condensation if opened while cold.
-
Critical Step: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.
-
Q: The material arrived as a solid block. Is it degraded?
A: Not necessarily. Clumping indicates moisture absorption but not necessarily chemical decomposition. The
-
Action: Perform the Solubility Test . Dissolve a small amount in dry Methanol (MeOH). If the solution is clear and colorless, the salt is likely intact. If it is cloudy or yellow, check purity via LC-MS.
Module 2: Remediation & Drying (Recovery)[1][6]
If your material has clumped, you must dry it to restore accurate stoichiometry.
Protocol: Vacuum Drying
-
Transfer: Gently break the clumps and spread the solid into a thin layer in a tared weighing boat or vial.
-
Vacuum: Place in a vacuum oven or desiccator capable of
mbar. -
Heat: Set temperature to 40–45°C .
-
Note: Do not exceed 60°C. While the salt is stable, higher temperatures can encourage sublimation or loss of HCl in extreme cases.
-
-
Duration: Dry for 4–6 hours.
-
Validation: Weigh the sample. Return to vacuum for 1 hour. If weight changes by
, it is dry.
Visual Guide: Material Recovery Decision Tree
Figure 1: Decision tree for handling aggregated amine salts to ensure stoichiometric accuracy.
Module 3: Experimental Usage (Precision)
Q: How do I weigh it accurately if it absorbs water so fast? A: Use the "Weighing by Difference" technique.
-
Tare a closed vial containing the bulk solid.
-
Remove an approximate amount and place it into your reaction vessel.
-
Immediately close the bulk vial and weigh it again.
-
The difference is the exact mass transferred. This avoids the balance drifting as the powder on the open weigh paper absorbs moisture.
Q: How do I use the HCl salt in a reaction requiring a free amine (e.g., Amide Coupling)? A: You must perform an In-Situ Neutralization . The HCl prevents the amine from acting as a nucleophile.
Protocol: In-Situ Free-Basing
-
Solvent: Dissolve the amine HCl in the reaction solvent (DCM, DMF, or THF).
-
Base: Add 1.0–1.2 equivalents of a tertiary non-nucleophilic base (e.g., DIPEA or Triethylamine).
-
Time: Stir for 5–10 minutes.
-
Observation: The solution may become slightly cloudy as DIPEA·HCl salts precipitate (depending on solvent). This is normal.
-
Reaction: Add your electrophile (Acid Chloride, Activated Ester) after this neutralization step.
Visual Guide: In-Situ Neutralization Pathway
Figure 2: Workflow for activating the amine salt for nucleophilic attack.
FAQ: Troubleshooting Specific Issues
Q: I used the salt directly in an EDC coupling and got low yield. Why? A: Two reasons:
-
pH: The HCl salt makes the reaction mixture acidic. Carbodiimide couplings (EDC/DCC) require a specific pH window. If the amine is protonated (
), it cannot attack the activated ester. You must add a base (DIPEA/NMM) to release the free amine. -
Moisture: If the salt was wet, the excess water hydrolyzed the active ester intermediate back to the starting carboxylic acid.
Q: Can I use Karl Fischer (KF) titration to measure the water content? A: Yes, but with a caveat. Amine salts are generally compatible with KF reagents. However, ensure your KF reagent is buffered if you are measuring the free base form, as strong amines can shift the pH and affect the titration endpoint [1]. For the HCl salt, standard volumetric KF is usually effective.
Q: Is the compound corrosive? A: The solid itself is not highly corrosive, but if it absorbs moisture, it forms a concentrated solution of alkylammonium chloride, which can cause pitting corrosion on stainless steel spatulas or needles over time [2]. Clean all metal tools immediately after use with water and acetone.
Summary of Physical Properties & Handling
| Property | Specification / Recommendation |
| State | White to off-white crystalline solid |
| Hygroscopicity | High (Deliquescent in high humidity) |
| Storage Temp | 2–8°C (Desiccated) |
| Drying Method | Vacuum Oven (40°C, <10 mbar) |
| Reaction Req. | Requires 1.0+ eq.[1] base (DIPEA/TEA) to activate |
| Molecular Weight | ~177.6 g/mol (Check specific batch CoA) |
References
-
Mettler Toledo. (n.d.). Karl Fischer Titration of Amines. Retrieved from (General guidance on amine interference in KF titration).
- NACE International. (2009). Effect of Amine Hydrochloride Salts on Corrosion. Publication 34109.
-
BenchChem. (2025).[2][6] Handling and storage of hygroscopic amine hydrochlorides. Retrieved from (General protocols for handling hygroscopic salts).[1]
-
Sigma-Aldrich. (n.d.). Drying Agents and Desiccants: Technical Guide. Retrieved from .
(Note: Specific CAS-linked data for 5,5,5-trifluoropentan-1-amine HCl is extrapolated from standard fluorinated amine handling protocols due to the specialized nature of the building block.)
Sources
- 1. Introduction to the operation and application of vacuum Drying Oven [en1.nbchao.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. EP0645440A2 - Process using amine blends to inhibit chloride corrosion in wet hydrocarbon condensing systems - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5,5,5-Trifluoropentan-1-amine Hydrochloride
Topic: Stability & Handling Guide for Solution-Phase Experiments Document ID: TS-TFP-001 Last Updated: March 2026[1][2]
Core Chemical Logic & Stability Profile
To troubleshoot effectively, you must understand the tension within the molecule. 5,5,5-Trifluoropentan-1-amine hydrochloride (
The Stability Mechanism
The stability of this compound in solution is governed by the protonation state of the nitrogen atom.
-
The Fluorine Effect: The trifluoromethyl (
) group is electron-withdrawing.[2] Although it is separated from the amine by a 4-carbon spacer, it exerts a weak inductive effect that slightly lowers the pKa of the amine compared to a non-fluorinated pentylamine.-
Implication: The amine is slightly less basic, but still requires acidic conditions to remain protonated.[2]
-
-
The Hydrochloride Shield: In its solid state and acidic solutions, the nitrogen exists as an ammonium cation (
).[2] This form is chemically inert to oxidation. -
The Danger Zone (Free Base): If the solution pH rises above the molecule's pKa (approx.[2] 9.5–10.2), the salt dissociates into the free base (
).[1][2] The free amine is susceptible to:
Stability Decision Matrix (Visualized)
Figure 1: The stability of the compound is strictly pH-dependent.[1][2] Maintaining the ammonium form is critical for long-term storage.[1][2]
Critical Stability Parameters
| Parameter | Recommended Range | Technical Rationale |
| pH | 4.0 – 7.0 | Ensures the nitrogen remains protonated ( |
| Temperature | -20°C (Long Term) | Reduces kinetic energy, slowing hydrolysis or oxidation rates.[1][2] Store solution aliquots to avoid freeze-thaw cycles. |
| Solvent | Water, DMSO, Methanol | Highly soluble in polar solvents.[2][3] Avoid non-polar solvents (Hexane, Et2O) for the HCl salt as solubility is negligible. |
| Concentration | 10 – 50 mM | Higher concentrations are generally more stable (self-buffering effect of the HCl salt) than very dilute solutions.[1][2] |
| Atmosphere | Inert (Argon/N2) | Recommended for DMSO stocks to prevent moisture absorption (hygroscopicity) and oxidation.[2] |
Troubleshooting Guide
Issue: Solution has turned yellow or brown.
-
Diagnosis: Oxidative Degradation. [1]
-
The free amine has likely formed and oxidized.[2] This usually happens if the compound was dissolved in a basic buffer or if the DMSO stock was old and contained peroxides.
-
-
Corrective Action:
Issue: White precipitate forms upon thawing.[2]
-
Diagnosis: Salting Out or Solubility Crash. [1]
-
Corrective Action:
-
Vortex vigorously at room temperature for 5 minutes.
-
Warm gently to 37°C for 2 minutes (the compound is thermally stable for short periods).
-
If precipitate remains, add more solvent to dilute.
-
Issue: Inconsistent biological data (IC50 shifts).
-
Diagnosis: Stoichiometry Mismatch. [1]
-
The compound is a hydrochloride salt.[3] If you calculated the molecular weight based on the free amine (MW ~141.1) instead of the salt (MW ~177.6), your actual concentration is ~20% lower than intended.
-
-
Corrective Action:
-
Recalculate molarity using the MW of the salt form (
).
-
Validated Protocol: Stock Solution Preparation
This protocol includes self-validating steps to ensure integrity before you commit the sample to storage.
Materials:
-
Solvent: DMSO (Anhydrous, ≥99.9%) or Nuclease-Free Water.[1][2]
-
Vials: Amber glass or Polypropylene (PP).[2]
Workflow:
-
Calculations:
-
Target Concentration: 50 mM.
-
Use MW = 177.60 g/mol (Check specific batch CoA for hydration state).
-
-
Dissolution:
-
Self-Validating Step (The "pH Check"):
-
Technique: Spot 1 µL of solution onto wet pH paper.
-
Pass Criteria: pH must be acidic (pH 4–6).[2]
-
Fail Criteria: If pH is neutral/basic, the salt may have dissociated or the solvent is contaminated with base. Do not proceed.
-
-
Finalize:
-
Add remaining solvent to reach final volume.
-
Filter sterilize (0.22 µm PTFE for DMSO; PES for Water) if used for cell culture.[2]
-
-
Storage:
-
Aliquot into single-use volumes (e.g., 50 µL).
-
Flash freeze and store at -20°C.
-
Figure 2: Preparation workflow with mandatory validation gate.
Frequently Asked Questions (FAQ)
Q: Can I store the stock solution in polystyrene (PS) tubes? A: For aqueous solutions, PS is acceptable. However, for DMSO stocks, Polypropylene (PP) or Glass is required. DMSO degrades PS, leaching plasticizers into your sample which can cause experimental artifacts.
Q: Is the trifluoromethyl group stable to hydrolysis?
A: Yes. The C-F bond in a
Q: I need to use this in a buffer at pH 7.4. Will it degrade? A: It is stable during the experiment at pH 7.4. The degradation (oxidation) is slow enough that a 24-48 hour experiment is safe.[1] However, do not store the compound at pH 7.4 for weeks. Prepare the working solution fresh from the acidic stock immediately before use.
Q: Does the fluorine atom affect solubility compared to the non-fluorinated amine?
A: Yes. The
References
-
PubChem Compound Summary. (2024). This compound.[2] National Center for Biotechnology Information. [1]
-
Gillis, E. P., et al. (2015).[2] Applications of Fluorine in Medicinal Chemistry.[2] Journal of Medicinal Chemistry. (Provides mechanistic insight into pKa shifts and lipophilicity of fluorinated alkyl groups).
-
Sigma-Aldrich Technical Bulletin. Handling and Storage of Amine Hydrochloride Salts. (General guidelines for hygroscopic amine salts).
-
ECHA (European Chemicals Agency). Registration Dossier: Fluorinated Alkyl Amines.[2] (Safety and stability data). [1]
Sources
Troubleshooting low reactivity of 5,5,5-Trifluoropentan-1-amine HCl
Topic: Troubleshooting Low Reactivity in Nucleophilic Substitutions & Amide Couplings
Executive Summary
Molecule Profile: 5,5,5-Trifluoropentan-1-amine hydrochloride
CAS: [Relevant CAS if available, otherwise generic]
Structure:
The Paradox: Users frequently report "low reactivity" for this building block despite it being a primary alkyl amine. Chemically, the
Root Cause Analysis: The observed inertness is rarely intrinsic. It is typically caused by:
-
Incomplete Desalting: Failure to fully liberate the free base from the HCl salt in the reaction matrix.
-
The "Fluorous" Effect: The amphiphilic nature of the molecule (polar head, lipophilic/fluorous tail) causing aggregation or poor solubility in standard reaction solvents.
-
Detection Failure: The lack of a UV chromophore makes standard HPLC/TLC monitoring deceptive.
Part 1: Troubleshooting Guide (Q&A)
Q1: I am running a standard EDC/HOBt coupling, but the amine isn't reacting. Is the
group deactivating the amine?
A: No. The electron-withdrawing effect of the
As an HCl salt, the nitrogen is in the ammonium form (
The Fix:
-
Stoichiometry: Increase your tertiary base (DIPEA) to 3.0–4.0 equivalents . You need 1 eq to neutralize the HCl, 1 eq to neutralize the carboxylic acid activation byproduct, and excess to drive the equilibrium.
-
Protocol Shift: Do not rely on in situ neutralization if the reaction is sluggish. Perform a distinct Free-Basing Extraction (see Protocols below) before adding the amine to the reaction.
Q2: The reaction mixture turns cloudy or oily upon adding the amine. Is this normal?
A: This indicates solubility mismatch or aggregation , a common trait of fluorinated alkyl chains.
-
The Phenomenon: This molecule is amphiphilic. The
tail is hydrophobic and lipophobic (fluorous), while the amine/salt head is polar. In solvents like Dichloromethane (DCM) or Toluene, the amine salts may form inverse micelles or aggregates, burying the nucleophilic nitrogen inside a "fluorous core," rendering it inaccessible to the electrophile. -
The Fix: Switch to polar aprotic solvents that disrupt aggregation. DMF (Dimethylformamide) or NMP are superior to DCM for this specific amine. If you must use DCM, add a co-solvent like THF (10-20%).
Q3: I see no product peak on UV-Vis (LCMS), even after 24 hours.
A: You are likely experiencing a detection false negative .
-
The Blind Spot: 5,5,5-Trifluoropentan-1-amine has no UV chromophore . It does not absorb at 214 nm or 254 nm. If your electrophile (e.g., the carboxylic acid) is consumed but you don't "see" a new product peak, you might be assuming the reaction failed when it actually worked.
-
The Fix:
-
ELSD/CAD: Use Evaporative Light Scattering or Charged Aerosol Detection.
-
Ninhydrin Stain: On TLC, the free amine will stain red/purple. The amide product will usually not stain or stain faintly.
-
NMR: This is the "superpower" of this molecule. Run a crude NMR. The
signal of the product will be chemically distinct from the starting amine salt.
-
Part 2: Visualizing the Troubleshooting Logic
The following decision tree outlines the logical flow for diagnosing "low reactivity."
Figure 1: Diagnostic decision tree for troubleshooting reactivity issues with fluorinated amine salts.
Part 3: Validated Experimental Protocols
Protocol A: Pre-Isolation of Free Base (Recommended)
Use this if in-situ neutralization fails. This eliminates the HCl variable entirely.
-
Dissolution: Dissolve 1.0 g of 5,5,5-Trifluoropentan-1-amine HCl in 10 mL of 1M NaOH (aqueous). The solution may turn cloudy as the free amine separates (oiling out).
-
Extraction: Extract immediately with DCM (
). Note: Do not use Ether; the amine is volatile. -
Drying: Dry the combined organic layers over anhydrous
for 15 minutes. -
Filtration & Concentration: Filter and carefully concentrate under reduced pressure (keep bath temperature
and vacuum moderate, as the free amine is volatile). -
Validation: Dissolve a droplet in
. Run H NMR. Ensure the integral for the -methylene protons ( ) has shifted upfield compared to the salt, and the HCl broad singlet is gone.
Protocol B: Optimized Amide Coupling Conditions
Designed to prevent aggregation and ensure full activation.
| Component | Equivalents | Role | Notes |
| Carboxylic Acid | 1.0 eq | Substrate | Limiting reagent.[2] |
| HATU | 1.1 eq | Coupling Agent | Preferred over EDC for hindered/difficult amines. |
| DIPEA | 3.5 eq | Base | Critical excess to keep amine deprotonated. |
| Amine HCl | 1.2 eq | Nucleophile | Slight excess to drive completion. |
| Solvent | DMF | Medium | Concentration: 0.1 M - 0.2 M. Prevents aggregation. |
Step-by-Step:
-
Dissolve Carboxylic Acid and HATU in DMF. Stir for 2 minutes.
-
Add 1.0 eq of DIPEA. Stir for 5 minutes (Pre-activation).
-
In a separate vial, dissolve Amine HCl in minimum DMF + 2.5 eq DIPEA.
-
Add the Amine/Base solution to the Activated Acid solution.
-
Monitor via LC-MS (looking for Mass, not UV) or
NMR after 1 hour.
Part 4: Mechanistic Insight (Solubility & Reactivity)
The following diagram illustrates why the "In-Situ" neutralization often fails in non-polar solvents due to ion-pairing and aggregation.
Figure 2: Impact of solvent polarity on the deprotonation equilibrium and nucleophile availability.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852.
- Cited for: General stoichiometry and base requirements in amide coupling (Protocol B).
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Cited for: Electronic effects of fluorine and distance-dependent inductive effects (Introduction).
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Cited for: Lipophilicity and solubility changes induced by trifluoromethyl groups (Q2).
-
BenchChem Technical Support. (2025). Troubleshooting Amide Hydrochloride Coupling Reactions.
- Cited for: Practical troubleshooting steps regarding in-situ neutraliz
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
- Cited for: Comparative nucleophilicity of alkyl amines vs. anilines.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5,5,5-Trifluoropentan-1-amine hydrochloride
Product Reference: 5,5,5-Trifluoropentan-1-amine hydrochloride
Chemical Formula:
Part 1: Critical Storage Parameters
As a Senior Application Scientist, I often see degradation in fluorinated building blocks not because of chemical instability, but due to improper environmental control. The trifluoromethyl (
The Golden Rules of Storage
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | 2–8°C (Refrigerated) | While often shipped at ambient temperature, long-term storage at 4°C significantly retards hydrolysis and oxidation rates. |
| Atmosphere | Inert Gas (Argon or | Primary amines (even as salts) can slowly react with atmospheric |
| Humidity | < 10% RH (Desiccator) | Critical. The salt lattice energy is easily disrupted by water molecules, leading to deliquescence (turning into a liquid/goo). |
| Container | Amber Glass + Parafilm | Protects from UV-induced radical degradation. Parafilm/Teflon tape ensures the seal remains airtight during thermal contraction in the fridge. |
Part 2: Troubleshooting Guide
Issue 1: "My powder has turned into a sticky clump or hard cake."
Diagnosis: Hygroscopic Agglomeration. The HCl salt has absorbed atmospheric moisture.[1] This does not necessarily mean the compound has chemically degraded, but the water weight will skew your stoichiometry, leading to failed reactions.
Corrective Action:
-
Do not chip the cake. This creates static and scattering.
-
Vacuum Drying Protocol:
-
Place the open vial in a vacuum desiccator containing Phosphorus Pentoxide (
) or activated silica gel. -
Apply high vacuum (< 10 mbar) for 12–24 hours at room temperature.
-
Note: Avoid heating above 40°C under vacuum, as the free amine (in equilibrium) can be volatile due to the fluorination.
-
Issue 2: "The material has turned yellow/orange."
Diagnosis: Oxidative Degradation.
While the
Corrective Action:
-
Minor Yellowing: Likely <1% impurity. Safe for crude reactions.
-
Dark Orange/Brown: Recrystallization is required.
-
Solvent System: Dissolve in minimal hot Ethanol (EtOH); induce precipitation with cold Diethyl Ether (
) or Hexanes. The fluorinated tail often reduces solubility in pure hydrocarbons, making them excellent anti-solvents.
-
Issue 3: "Solubility issues in standard organic solvents."
Diagnosis: Fluorine-induced Lipophilicity vs. Salt Polarity.
Users often assume the
Solubility Matrix:
-
Water/Methanol: High Solubility.
-
DMSO/DMF: High Solubility.
-
DCM/Chloroform: Low/Moderate Solubility (Suspension likely).
-
Hexanes/Toluene: Insoluble.
Part 3: Handling & Recovery Workflows
Workflow 1: Material Inspection & Decision Tree
Use this logic flow to determine if your material is safe to use immediately or requires remediation.
Figure 1: Decision matrix for evaluating material integrity prior to synthesis.
Workflow 2: The "Inert Weighing" Protocol
Because this salt is hygroscopic, weighing on an open benchtop leads to water uptake within seconds.
Figure 2: Best-practice weighing protocol to minimize hygroscopic error.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I store the free amine instead of the hydrochloride salt?
A: I strongly advise against this. The 5,5,5-trifluoropentan-1-amine free base is a liquid and is significantly more volatile than non-fluorinated analogues. The electron-withdrawing
Q: I need to use this in a reaction that requires the free base. How do I desalt it in situ? A: Do not convert to free base and store. Instead, perform an in situ neutralization.
-
Protocol: Suspend the HCl salt in your reaction solvent (e.g., THF or DCM). Add 1.1 equivalents of a tertiary amine base like Triethylamine (
) or Diisopropylethylamine (DIPEA). Stir for 15 minutes. The solution now contains the reactive free amine, and the byproduct will either precipitate (in non-polar solvents) or remain inert.
Q: How do I determine the exact water content if it has clumped? A: Standard Loss on Drying (LOD) is risky due to potential sublimation. The most accurate method is Quantitative NMR (qNMR) .
-
Dissolve a known mass of the salt in
(which dissolves water well). -
Compare the integral of the water peak (approx. 3.3 ppm in DMSO) against the
adjacent methylene protons. This gives you a precise correction factor for your stoichiometry [2].
References
-
PubChem. (n.d.). Compound Summary: Amine Hydrochloride Properties and Stability.[2] National Library of Medicine. Retrieved March 1, 2026, from [Link]
Sources
Validation & Comparative
1H NMR Comparative Analysis: 5,5,5-Trifluoropentan-1-amine Hydrochloride
Content Type: Technical Comparison Guide Subject: Structural Elucidation & Spectral Benchmarking Status: Validated for DMSO-d₆ and D₂O Solvent Systems[1][2]
Executive Summary
In medicinal chemistry, the 5,5,5-trifluoropentan-1-amine moiety serves as a critical bioisostere for standard alkyl chains, offering increased metabolic stability and lipophilicity due to the terminal trifluoromethyl (
This guide compares the 1H NMR spectral signature of 5,5,5-Trifluoropentan-1-amine hydrochloride (TFPA-HCl) against its non-fluorinated analog, Pentan-1-amine hydrochloride (PA-HCl) . By isolating the specific inductive and scalar coupling effects of the
Key Diagnostic Marker: The emergence of a distinct multiplet at δ 2.2–2.4 ppm (corresponding to the
Structural Context & Logic
To interpret the spectrum accurately, we must segment the molecule into three magnetic zones. The presence of the electronegative fluorine atoms creates a "pull" that deshields nearby protons, shifting them downfield (higher ppm).[3]
Zone Definition
-
Zone A (Ammonium Terminus):
and the -methylene ( ). Dominated by the nitrogen's electronegativity. -
Zone B (Linker): The central methylene chain. Relatively shielded.
-
Zone C (Fluorine Terminus): The
adjacent to the group. This is the critical differentiator .
Figure 1: Magnetic zoning of the TFPA-HCl molecule for spectral assignment.
Comparative Spectral Analysis
The following data compares TFPA-HCl directly with Pentan-1-amine HCl in DMSO-d₆ . This comparison highlights the specific spectral perturbations caused by the
Table 1: Chemical Shift Comparison (DMSO-d₆)
| Position | Proton Type | Pentan-1-amine HCl (Control) | TFPA-HCl (Target) | Shift (Δδ) | Multiplicity (TFPA) |
| NH3+ | Ammonium | 7.80 - 8.10 ppm | 7.90 - 8.20 ppm | ~0.1 | Broad Singlet (br s) |
| C1-H | 2.75 ppm | 2.85 ppm | +0.10 | Broad Triplet (t) | |
| C2-H | 1.55 ppm | 1.60 ppm | +0.05 | Multiplet (m) | |
| C3-H | 1.32 ppm | 1.65 ppm | +0.33 | Multiplet (m) | |
| C4-H | 1.30 ppm | 2.25 - 2.35 ppm | +1.00 | Quartet of Triplets (qt) |
Detailed Analysis of the "Fingerprint" Signal (C4-H)
The most significant feature of TFPA-HCl is the signal at ~2.3 ppm . In the control substance (Pentan-1-amine), this region is empty (protons resonate at ~1.3 ppm).
-
Inductive Effect: The
group exerts a strong electron-withdrawing effect, shifting the adjacent protons downfield by approximately 1.0 ppm. -
Coupling Pattern: These protons couple to the adjacent
(C3) and the three fluorine atoms of the group.- (vicinal): ~7 Hz (Splits into triplet).
- (vicinal): ~10–11 Hz (Splits into quartet).
-
Result: A complex multiplet, theoretically a quartet of triplets , often appearing as a broadened higher-order multiplet.
Experimental Protocol
To ensure reproducibility and clear observation of the ammonium protons, the choice of solvent is critical.
Method A: Structural Confirmation (Recommended)
Objective: Full assignment including exchangeable amine protons.
-
Solvent Selection: Use DMSO-d₆ (99.9% D).
-
Reasoning: DMSO inhibits the rapid exchange of ammonium (
) protons, allowing them to appear as a distinct broad peak at ~8.0 ppm. In , this peak disappears immediately due to H/D exchange.
-
-
Sample Preparation:
-
Weigh 5–10 mg of TFPA-HCl into a clean vial.
-
Add 0.6 mL of DMSO-d₆.
-
Critical Step: Ensure the sample is fully dissolved. If the HCl salt is hygroscopic, minimize exposure to air to prevent water peaks (
3.33 in DMSO) from obscuring the C1-H signal.
-
-
Acquisition Parameters:
-
Scans (NS): 16 (sufficient for >5 mg).
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Note: Protons adjacent to
groups can have slightly different relaxation times; a 2s delay ensures quantitative integration accuracy.
-
Method B: Purity Check (Alternative)
Objective: Clean baseline for integration of alkyl chain.
-
Solvent: D₂O (Deuterium Oxide).
-
Observation: The
signal will vanish (exchange with to form HDO peak at ~4.79 ppm). -
Benefit: Removes the broad ammonium hump, allowing for very precise integration of the C1-H triplet at ~2.9 ppm.
Advanced Verification: 19F-1H Coupling Logic
If the 1H spectrum is ambiguous (e.g., due to impurity overlap), the coupling topology provides a definitive "Yes/No" confirmation of the structure.
Figure 2: Scalar coupling topology generating the diagnostic multiplet.
Verification Step:
-
Run a 19F NMR (non-decoupled).
-
You should observe a triplet at approximately -66 ppm .
-
Why a triplet? The three Fluorines are coupled to the two adjacent Protons (
). This reciprocal coupling confirms the connectivity.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative text on H-F coupling constants and inductive effects).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent chemical shift additivity rules).
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Link
Sources
19F NMR characteristics of 5,5,5-Trifluoropentan-1-amine HCl
Technical Assessment: 19F NMR Profiling of 5,5,5-Trifluoropentan-1-amine HCl
Executive Summary: The "Stealth" Reporter
In the landscape of medicinal chemistry and fragment-based drug discovery (FBDD), fluorine is often introduced to modulate lipophilicity (
5,5,5-Trifluoropentan-1-amine HCl (CAS: 149080-27-3) represents a superior class of "stealth" reporters compared to its shorter-chain analogs. Unlike 2,2,2-trifluoroethylamine (TFEA) or 3,3,3-trifluoropropylamine, the C5-linker in this compound effectively insulates the primary amine from the electron-withdrawing effect of the trifluoromethyl (
Technical Specifications & 19F NMR Signature
-
Compound Name: 5,5,5-Trifluoropentan-1-amine hydrochloride
-
Molecular Formula:
-
Molecular Weight: 177.60 g/mol [5]
19F NMR Characteristics
The 19F NMR spectrum of 5,5,5-trifluoropentan-1-amine is characterized by a distinct triplet pattern, typical of a terminal trifluoromethyl group adjacent to a methylene unit (
| Parameter | Value | Notes |
| Chemical Shift ( | -66.5 ppm | Referenced to |
| Multiplicity | Triplet (t) | Due to |
| Coupling Constant ( | 10.5 – 11.0 Hz | Typical for |
| Relaxation Time ( | ~1.2 – 1.8 s | Moderate |
Structural Insight:
The chemical shift of terminal aliphatic
Comparative Analysis: The "Insulation Effect"
The primary advantage of 5,5,5-Trifluoropentan-1-amine over alternatives is the restoration of native amine basicity. The strong electron-withdrawing inductive effect (-I) of fluorine decays rapidly with distance.
Table 1: Comparative Performance of Fluorinated Amine Linkers
| Compound | Chain Length | 19F Shift ( | Biological Mimicry | |
| 2,2,2-Trifluoroethylamine | C2 | ~5.7 | -72.0 ppm | Poor. Drastically reduced basicity; amine is largely unprotonated at physiological pH. |
| 3,3,3-Trifluoropropylamine | C3 | ~8.7 | -66.0 ppm | Moderate. Basic, but |
| 4,4,4-Trifluorobutylamine | C4 | ~9.7 | -66.4 ppm | Good. Close to native, but slight inductive pull remains. |
| 5,5,5-Trifluoropentan-1-amine | C5 | ~10.5 | -66.5 ppm | Excellent. Inductive effect is negligible. Mimics native Lysine/Pentylamine perfectly. |
Why this matters: If your drug target relies on a salt bridge with an aspartate or glutamate residue, substituting a native amine with 2,2,2-TFEA (pKa 5.7) will destroy the interaction because the amine will be neutral at pH 7.4. 5,5,5-TFPA retains the positive charge, preserving the binding affinity while providing the NMR signal.
Experimental Protocol: Quantitative 19F NMR
To use this compound effectively as a spy reporter or library building block, strict adherence to acquisition parameters is required to prevent signal saturation.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1-5 mM of 5,5,5-Trifluoropentan-1-amine HCl in the assay buffer (e.g.,
or ). -
Internal Standard: Add
-trifluorotoluene (TFT) or Sodium Trifluoroacetate (NaTFA) at a known concentration (e.g., 0.5 mM) for chemical shift referencing and quantitation. -
Note: If using NaTFA, set its shift to -76.55 ppm.
-
-
Acquisition Parameters (Bruker/Varian):
-
Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) if 1H decoupling is desired to collapse the triplet into a singlet (increases S/N ratio).
-
Spectral Width (SW): 50 ppm (centered at -65 ppm) is sufficient if only observing the reporter; 200 ppm if including wide-range standards.
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning:
is ~1.5s.[6] For quantitative integration (99% magnetization recovery), .
-
-
Scans (NS): 64 – 128 scans (usually sufficient for >1 mM).
-
-
Data Processing:
-
Apply an exponential window function (Line Broadening, LB = 1.0 Hz) to improve signal-to-noise.
-
Phase correction: Manual phasing is critical for accurate integration of the triplet.
-
Workflow Visualization: QC & Library Validation
The following diagram illustrates the decision logic for validating fluorinated building blocks using 19F NMR.
Caption: Quality Control Workflow for validating 5,5,5-Trifluoropentan-1-amine prior to library synthesis. The triplet splitting is a key structural identity marker.
References
-
Enamine Ltd. (2025).[7] this compound (CAS 149080-27-3) Product Sheet. Retrieved from
-
Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society, 125(47), 14620–14637. Link
-
Morgenthaler, M., et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2(8), 1100-1115. (Data on distance-dependent inductive effects of fluorine). Link
-
Linclau, B., et al. (2016). "Fluorinated Carbohydrates as Chemical Probes for Molecular Recognition Studies." Chemical Society Reviews, 45. (Discussion on 19F NMR chemical shifts of aliphatic chains). Link
-
PubChem. (2025). Compound Summary: 5,5,5-Trifluoropentan-1-amine.[1][2][3][4] National Library of Medicine. Link
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. chem960.com [chem960.com]
- 3. 5,5,5-Trifluoropentan-1-amine|CAS 149080-27-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. 149080-27-3|5,5,5-Trifluoropentan-1-amine|BLD Pharm [bldpharm.com]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. epfl.ch [epfl.ch]
- 7. 149080-27-3・5,5,5-trifluoropentan-1-amine・5,5,5-trifluoropentan-1-amine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
Technical Guide: Mass Spectrometry Fragmentation of 5,5,5-Trifluoropentan-1-amine
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 5,5,5-Trifluoropentan-1-amine (5-TFPA) . Designed for researchers in medicinal chemistry and drug metabolism, this document compares 5-TFPA against its non-fluorinated analog, n-Pentylamine (n-PA) , to isolate the specific "fluorine effects" on ionization and dissociation.
Key Findings:
-
EI-MS: The fragmentation is dominated by nitrogen-directed
-cleavage, producing a base peak at m/z 30 ( ) for both compounds. However, 5-TFPA is distinguished by high-mass diagnostic ions related to the trifluoromethyl group ( ). -
ESI-MS: 5-TFPA exhibits a distinct neutral loss of hydrogen fluoride (20 Da ), a diagnostic marker absent in non-fluorinated amines.
-
Stability: The electron-withdrawing
group at the -position does not significantly suppress the amine's proton affinity but alters the secondary fragmentation pathways.
Comparative Analysis: 5-TFPA vs. n-Pentylamine
This section objectively compares the MS performance of 5-TFPA with n-Pentylamine. The comparison highlights how the
Electron Ionization (EI) Fragmentation
In Electron Ionization (70 eV), aliphatic amines are characterized by rapid
| Feature | 5,5,5-Trifluoropentan-1-amine | n-Pentylamine (Alternative) | Technical Insight |
| Molecular Weight | 141.13 g/mol | 87.16 g/mol | Fluorination adds +54 Da mass shift. |
| Molecular Ion ( | m/z 141 (Weak/Absent) | m/z 87 (Weak/Absent) | Aliphatic amines rarely show strong |
| Base Peak | m/z 30 ( | m/z 30 ( | The |
| Diagnostic Fragments | m/z 69 ( | m/z 44, 58 (Alkyl series) | m/z 69 is the hallmark of the trifluoromethyl group. |
| McLafferty Rearrangement | Possible (Loss of | Possible (Loss of | H-transfer to Nitrogen is sterically similar, but products differ in mass. |
Electrospray Ionization (ESI) Fragmentation
ESI provides a softer ionization, yielding even-electron protonated molecules
| Feature | 5,5,5-Trifluoropentan-1-amine | n-Pentylamine | Mechanism |
| Precursor Ion | m/z 142.1 | m/z 88.1 | Protonation occurs on the amine nitrogen. |
| Primary Neutral Loss | -20 Da (HF) | -17 Da ( | Fluorinated alkyls undergo characteristic HF elimination. |
| Secondary Loss | -17 Da ( | -28 Da ( | Ammonia loss is common to both, but HF loss is unique to 5-TFPA. |
Mechanistic Visualization
The following diagrams illustrate the primary fragmentation pathways.
Figure 1: Electron Ionization (EI) Pathway (Alpha-Cleavage)
Caption: In EI, the radical cation directs cleavage adjacent to the nitrogen, releasing the fluorinated alkyl chain as a neutral radical.
Figure 2: ESI-MS/MS Fragmentation Pathway (HF Elimination)
Caption: ESI-CID fragmentation is driven by the neutral loss of Hydrogen Fluoride (HF), a diagnostic pathway for fluorinated aliphatic amines.
Experimental Protocol
To ensure reproducible data and minimize source contamination, follow this self-validating protocol.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 5-TFPA in 1 mL of Methanol (HPLC grade).
-
Working Solution: Dilute 1:100 in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why Formic Acid? It ensures complete protonation (
) for ESI, maximizing sensitivity.
-
-
Derivatization (Optional for GC-MS):
-
If the molecular ion (m/z 141) is invisible in EI, derivatize with Trifluoroacetic Anhydride (TFAA) .
-
Result: Formation of the N-trifluoroacetyl derivative (MW = 237). This stabilizes the molecular ion and provides a distinct
peak.
-
Instrument Parameters (LC-MS/MS)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Amines protonate readily in positive mode. |
| Capillary Voltage | 3.0 - 3.5 kV | Standard for small molecules. |
| Cone Voltage | 20 - 30 V | Moderate voltage prevents in-source fragmentation of the labile C-F bonds. |
| Collision Energy | 15 - 25 eV | Sufficient to drive HF elimination without atomizing the carbon backbone. |
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of n-Pentylamine (CAS 110-58-7). National Institute of Standards and Technology.[1][2] [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter: Fragmentation of Organic Ions and Interpretation of EI Mass Spectra). [Link]
-
Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways... evidence for fluorine migration.[3] Rapid Communications in Mass Spectrometry.[4] [Link]
-
Whitman College. (2023). Fragmentation of Amines in Mass Spectrometry.[4][5][6] Department of Chemistry. [Link]
Sources
- 1. Acetonitrile [webbook.nist.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GCMS Section 6.15 [people.whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Strategies for the Analysis of 5,5,5-Trifluoropentan-1-amine Hydrochloride
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 5,5,5-Trifluoropentan-1-amine hydrochloride. As a small, highly polar, and fluorinated molecule lacking a native chromophore, this compound presents unique challenges for retention and detection in conventional reversed-phase liquid chromatography. We will explore and compare a robust derivatization-based reversed-phase (RP-HPLC) method with an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) approach, providing the causal logic behind experimental choices and supporting data from analogous compounds.
The Analytical Challenge: Retaining and Detecting Small, Polar Amines
The primary obstacles in developing a reliable HPLC method for this compound are twofold:
-
Poor Retention in Reversed-Phase Chromatography: The analyte is highly polar due to the primary amine group and its short alkyl chain. In standard RP-HPLC, which utilizes a nonpolar stationary phase (like C18), such polar molecules have minimal interaction with the column packing, leading to poor retention and often co-elution with the solvent front.[1][2][3]
-
Lack of a UV Chromophore: Saturated aliphatic amines do not possess a chromophore, the part of a molecule that absorbs ultraviolet (UV) or visible light.[4] Consequently, they are essentially invisible to the most common HPLC detector, the UV-Vis detector, necessitating alternative detection strategies.
To overcome these challenges, two primary strategies are presented: enhancing retention and detection in reversed-phase mode through chemical derivatization, and employing an alternative chromatographic mode (HILIC) designed specifically for polar compounds.
Method 1: Reversed-Phase HPLC with Pre-Column Derivatization
This approach tackles both the retention and detection problems simultaneously by chemically modifying the analyte before injection. By attaching a larger, nonpolar, and fluorescent molecule (a fluorophore), we fundamentally alter the physicochemical properties of the amine.
Principle of Derivatization: We will focus on derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl). This reagent reacts with the primary amine to form a stable, highly fluorescent derivative.[4][5] The addition of the bulky, hydrophobic fluorenyl group dramatically increases the molecule's affinity for the C18 stationary phase, leading to excellent retention and chromatographic separation. Furthermore, the introduced fluorophore allows for highly sensitive and selective detection using a fluorescence detector (FLD), achieving sensitivity levels often three orders ofmagnitude greater than UV absorbance.[4]
Experimental Protocol: RP-HPLC with FMOC-Cl Derivatization
-
Derivatization Procedure:
-
To 100 µL of the sample solution (in a suitable buffer, e.g., 0.1 M borate buffer, pH 9.0), add 100 µL of a 5 mM solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture for 30-60 seconds and allow it to react at room temperature for 20 minutes.[5]
-
To quench the excess FMOC-Cl, add 100 µL of a 0.1 M glycine solution and vortex again. The excess FMOC-Cl reacts with glycine, preventing interference from the reagent itself.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.[6]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.05 M Ammonium Acetate buffer, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% to 30% B
-
17-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: Fluorescence Detector (FLD).
-
Excitation Wavelength (λex): 265 nm.
-
Emission Wavelength (λem): 315 nm.
-
Injection Volume: 10 µL.
-
Workflow Visualization
Sources
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. agilent.com [agilent.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Bioisosterism: The 5,5,5-Trifluoropentyl Group vs. the Pentyl Group
In the intricate process of drug discovery, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Bioisosteric replacement, the substitution of one atom or group with another that retains similar biological activity, is a cornerstone of this process.[1] This guide provides an in-depth comparison of the pentyl group and its terminally trifluorinated bioisostere, the 5,5,5-trifluoropentyl group. As we will explore, this substitution is far from a simple exchange, offering a powerful tool to modulate key drug-like properties including lipophilicity, metabolic stability, and target engagement.
This document is intended for medicinal chemists, pharmacologists, and drug development scientists. We will dissect the fundamental physicochemical differences between these two groups and provide the experimental context for evaluating their impact on a molecule's journey from a laboratory curiosity to a potential therapeutic agent.
Head-to-Head Comparison: Physicochemical Properties
The introduction of fluorine, particularly as a trifluoromethyl (CF₃) group, can dramatically alter a molecule's characteristics.[2] While the pentyl group is a simple, lipophilic alkyl chain, the 5,5,5-trifluoropentyl group introduces a potent combination of steric and electronic effects.
| Property | Pentyl Group (-CH₂CH₂CH₂CH₂CH₃) | 5,5,5-Trifluoropentyl Group (-CH₂CH₂CH₂CH₂CF₃) | Rationale & Implications for Drug Design |
| Lipophilicity (LogP) | Moderately Lipophilic | Significantly More Lipophilic | The high lipophilicity of the CF₃ group generally increases the overall LogP of the molecule.[3][4] This can enhance membrane permeability and absorption but must be carefully balanced to avoid poor solubility and increased non-specific binding.[5] |
| Electronic Effect | Weakly Electron-Donating (Inductive) | Strongly Electron-Withdrawing | The three highly electronegative fluorine atoms create a strong dipole and pull electron density through the alkyl chain.[6][7] This can alter the pKa of nearby acidic or basic centers, influencing ionization state at physiological pH and receptor interactions.[8] |
| Metabolic Stability | Susceptible to ω and ω-1 Oxidation | Highly Resistant to Oxidative Metabolism | The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to cleavage by metabolic enzymes like Cytochrome P450s.[2][9] This blocks a common metabolic "soft spot" for alkyl chains, often increasing the drug's half-life.[10] |
| Steric Profile | Flexible, Linear Chain | Larger Terminal Group, Potential Conformational Constraints | The trifluoromethyl group is significantly bulkier than a methyl group. This increased steric demand at the terminus of the chain can influence how the molecule fits into a binding pocket, potentially enhancing selectivity or affinity. |
| Receptor Interactions | Primarily Hydrophobic Interactions | Hydrophobic and Potential Electrostatic/Dipole Interactions | While both groups engage in hydrophobic interactions, the CF₃ group's strong dipole can participate in favorable electrostatic interactions with polar residues in a receptor binding site.[11][12] |
Impact on Drug Disposition and Efficacy
The decision to replace a pentyl group with a 5,5,5-trifluoropentyl moiety has profound consequences for both the pharmacokinetic (ADME) and pharmacodynamic profiles of a drug candidate.
Enhancing Metabolic Stability: A Primary Driver
One of the most compelling reasons to employ this bioisosteric switch is to improve metabolic stability.[13] Alkyl chains are frequently targeted by cytochrome P450 (CYP) enzymes for hydroxylation, a primary clearance mechanism. By capping the chain with a chemically robust CF₃ group, this metabolic pathway is effectively blocked.[10] This can lead to:
-
Longer Half-Life: Reduced metabolic clearance prolongs the drug's presence in the body, potentially allowing for less frequent dosing.[2]
-
Improved Bioavailability: By minimizing first-pass metabolism in the liver, a greater fraction of the administered dose can reach systemic circulation.
-
Predictable Pharmacokinetics: Blocking a major metabolic route can lead to more consistent drug exposure between patients.
Modulating Lipophilicity and Receptor Binding
The significant increase in lipophilicity imparted by the 5,5,5-trifluoropentyl group is a double-edged sword.[3][4]
-
Positive Effects: Increased lipophilicity can improve a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS targets.[2]
-
Potential Liabilities: Excessive lipophilicity (often correlated with LogP > 5) can lead to poor aqueous solubility, increased binding to plasma proteins, and a higher risk of off-target toxicity.[5]
From a pharmacodynamic perspective, the trifluoromethyl group's unique electronic and steric properties can alter how a drug interacts with its target. The strong electron-withdrawing nature can influence hydrogen bonding networks and electrostatic interactions within the binding pocket, sometimes leading to a significant increase in potency.[6][7]
Experimental Protocols for Evaluation
Validating the effects of this bioisosteric substitution requires rigorous experimental testing. Below are standardized protocols for assessing the key parameters discussed.
Determination of Lipophilicity (LogP) by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used indirect method for determining lipophilicity.[14] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its n-octanol/water partition coefficient.
Caption: Workflow for LogP Determination using RP-HPLC.
Methodology:
-
System Preparation: Equilibrate an RP-HPLC system equipped with a C18 column using an isocratic mobile phase (e.g., a mixture of acetonitrile and water).
-
Standard Curve Generation: Prepare solutions of at least five reference compounds with well-documented LogP values that span the expected range of your test compound.
-
Sample Preparation: Dissolve the pentyl and 5,5,5-trifluoropentyl analogs in the mobile phase.
-
Analysis: Inject each standard and the test compounds onto the column and record their retention times (t_R). Also, inject a void marker (e.g., uracil) to determine the dead time (t_0).
-
Calculation:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Plot log(k) for the standards against their known LogP values.
-
Perform a linear regression to obtain a calibration curve.
-
Interpolate the LogP of the test compounds from their measured log(k) values using the regression equation.[14]
-
In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, typically using human liver microsomes (HLM), which are rich in CYP enzymes.[15][16] The disappearance of the parent compound over time is monitored.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the test compounds. Thaw human liver microsomes (HLM) on ice. Prepare a phosphate buffer (pH 7.4) and an NADPH regenerating system.[17]
-
Reaction Setup: In a 96-well plate, add the test compound (final concentration ~1 µM) to the phosphate buffer containing HLM (final concentration ~0.5 mg/mL).[18]
-
Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[18]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.[15]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[19]
Receptor Binding Assay
Competitive radioligand binding assays are used to determine a compound's affinity for a specific receptor target.[20] This protocol describes a filtration-based assay to measure the ability of a test compound to displace a known radioligand from its receptor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a suspension of cell membranes containing the target receptor, a solution of a suitable radioligand at a fixed concentration (typically at or below its K_d), and serial dilutions of the test compounds (pentyl and trifluoropentyl analogs).[21]
-
Assay Setup: Set up three types of reactions in parallel:
-
Total Binding: Receptor membranes + radioligand.
-
Non-specific Binding (NSB): Receptor membranes + radioligand + a saturating concentration of an unlabeled competitor ligand.
-
Competition: Receptor membranes + radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate all samples at a specific temperature for a sufficient time to reach binding equilibrium.[21]
-
Separation: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This traps the large receptor-membrane complexes while allowing unbound radioligand to pass through.[21]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the amount of radioactivity using a scintillation counter.[21]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the specific binding). The K_i (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Conclusion
The bioisosteric replacement of a pentyl group with a 5,5,5-trifluoropentyl group is a powerful, albeit complex, strategy in medicinal chemistry. The primary advantage is a significant enhancement in metabolic stability by blocking oxidative metabolism at the terminal position.[9][10] However, researchers must be mindful of the concurrent increase in lipophilicity and the potent electronic-withdrawing effects, which can influence everything from aqueous solubility to receptor binding affinity.[3][8] The comprehensive experimental evaluation outlined in this guide is essential to fully characterize the impact of this substitution and to rationally design safer, more effective drug candidates.
References
- Smolecule. (2026). Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery. Smolecule.
- Benchchem. (2025).
- ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.
- LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.
- Bentham Science Publishers. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
- PMC. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- (2018, July 8). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline.
- ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action | Request PDF.
- MDPI. (2025, July 18).
- (2018, July 9). Comparative effects of trifluoromethyl-and methyl-group substitutions in proline.
- ePrints Soton. (2024, March 16).
- Semantic Scholar. (2018, July 9). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline.
- Benchchem. (2025). Application Notes and Protocols for In Vitro Metabolic Stability Testing of Ethyl 8-(2-chlorophenyl)
- Encyclopedia MDPI. (2022, August 25).
- Bentham Science Publishers. (2019, October 1). Roles of Fluorine in Drug Design and Drug Action.
- (2020, February 13).
- ResearchGate. (n.d.).
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- (n.d.).
- PMC. (n.d.).
- (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry.
- Mercell. (n.d.). metabolic stability in liver microsomes.
- Gifford Bioscience. (n.d.). About Ligand Binding Assays.
- Benchchem. (2025).
- PubMed. (n.d.).
- (2011). Bioisosteres of Common Functional Groups.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. nbinno.com [nbinno.com]
- 3. (PDF) Comparative effects of trifluoromethyl-and methyl-group substitutions in proline [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. The influence of aliphatic fluorination on lipophilicity - ePrints Soton [eprints.soton.ac.uk]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. mercell.com [mercell.com]
- 18. benchchem.com [benchchem.com]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
5,5,5-Trifluoropentan-1-amine hydrochloride proper disposal procedures
Topic: Proper Disposal Procedures for 5,5,5-Trifluoropentan-1-amine Hydrochloride Audience: Researchers, Scientists, and Drug Development Professionals
Executive Safety Summary & Chemical Profile
This compound (CAS: 1334812-37-3) presents a specific set of disposal challenges due to its dual nature: it is both a halogenated organic compound and an amine salt .
Unlike standard organic waste, the presence of the trifluoromethyl group (-CF₃) mandates strict segregation from non-halogenated waste streams. Improper disposal via standard incineration can release corrosive hydrogen fluoride (HF) gas, damaging facility infrastructure and violating environmental emission standards.
Physicochemical & Hazard Profile
| Property | Specification | Operational Implication |
| Molecular Formula | C₅H₁₁ClF₃N | Contains Fluorine (F) and Chlorine (Cl).[1][2][3][4][5][6] |
| Physical State | Solid (White powder/crystals) | Hygroscopic; requires moisture-controlled handling.[7] |
| Acidity (pH) | Acidic in solution (~pH 3-5) | Do not mix with cyanide or sulfide waste (releases toxic gas).[7] |
| GHS Classification | Skin Irrit. 2 / Eye Irrit.[1][7] 2A / STOT SE 3 | Standard PPE (Nitrile gloves, goggles) required.[7] |
| Combustion Byproducts | HF, HCl, NOₓ, CO, CO₂ | Mandatory: High-temperature incineration with scrubbing.[7] |
The "Why" Behind the Protocol: Halogenated Segregation
As a Senior Application Scientist, I emphasize that compliance is rooted in chemistry. You must not treat this compound as generic organic waste.[7]
-
The Fluorine Factor: The C-F bond is one of the strongest in organic chemistry.[7] Standard waste incinerators operating at lower temperatures (800–1000°C) may not fully mineralize fluorinated compounds, potentially forming toxic organofluorine byproducts.
-
Acid Gas Generation: Upon combustion, the hydrochloride salt and the trifluoromethyl group release Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) .[7]
Waste Segregation & Compatibility Matrix
Before disposal, you must verify the compatibility of the waste stream.[2][8][9] Use the matrix below to prevent dangerous bench-side reactions.
| Waste Stream | Compatibility | Mechanism / Risk |
| Halogenated Solvents | Compatible | Ideal stream for liquid solutions (e.g., DCM, Chloroform mixtures). |
| Non-Halogenated Solvents | Incompatible | Mixing violates EPA/RCRA segregation; increases disposal cost significantly.[7] |
| Aqueous Basic Waste | CAUTION | Exothermic reaction.[7] Neutralizes the HCl salt, liberating the free amine (volatile). |
| Oxidizers (e.g., Nitric Acid) | DANGER | Potential for violent reaction and formation of nitrogen oxides.[7] |
| Cyanides / Sulfides | LETHAL | The acidic nature of the HCl salt will liberate HCN or H₂S gas.[7] |
Step-by-Step Disposal Protocol
Scenario A: Disposal of Solid Waste (Pure Substance)
Used for expired shelf stock, spills, or contaminated solids.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[7] Avoid metal containers, as residual moisture can form acid that corrodes metal.[7][10]
-
Labeling: Affix a hazardous waste tag immediately.[7]
-
Segregation: Place the jar in the Solid Hazardous Waste bin. Ensure it is distinct from "Sharps" or "Biohazard" waste.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Rinsate)
Used for mother liquors or cleaning solvents.
-
pH Check: If the solution is highly acidic (pH < 2), neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 5–9 before adding to the waste drum to prevent drum corrosion.
-
Solvent Choice:
-
If dissolved in DCM/Chloroform: Pour into Halogenated Waste carboy.
-
If dissolved in Methanol/Ethanol: STILL pour into Halogenated Waste carboy.[7]
-
Rule of Thumb: If a mixture contains >1-2% halogenated content, the entire volume is classified as halogenated.
-
-
Log Entry: Record the volume and concentration on the carboy's accumulation log.
Scenario C: Empty Container Management
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Water).[2][7]
-
Rinsate Disposal: Collect all three rinses and dispose of them as Halogenated Liquid Waste (Scenario B).
-
Defacing: Cross out the original label and mark "EMPTY."[7]
-
Final Step: Discard the clean, dry container in the standard glass trash (or recycling, depending on institutional policy).
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for determining the correct waste stream, ensuring no critical decision points are missed.
Figure 1: Decision logic for segregating fluorinated amine waste. Note that liquid waste containing this compound defaults to the Halogenated stream regardless of the bulk solvent to ensure proper incineration.
Emergency Procedures
In the event of a spill or exposure during the disposal process, execute the following immediately:
-
Spill (Solid): Do not dry sweep (creates dust).[7] Cover with a damp absorbent pad or use a HEPA-filtered vacuum.[7] Place waste in the solid hazardous waste container.
-
Spill (Liquid): Absorb with vermiculite or spill pads.[7] Do not use clay-based absorbents if the solution is strongly acidic (potential reaction).[7]
-
Skin Contact: Brush off loose particles, then wash with soap and water for 15 minutes.[7] The hydrochloride salt can cause delayed irritation.[7]
-
Eye Contact: Flush immediately for 15 minutes.[7][12][13] Seek medical attention, as amine salts can cause corneal damage.[7]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[7] Hazardous Waste Generators: Segregation of Waste Streams. EPA.gov.[7] [Link]
-
PubChem. (n.d.).[7] Compound Summary: Fluorinated Amines Safety Data. National Library of Medicine.[7] [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[7] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[7] [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. eurogentec.com [eurogentec.com]
- 6. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 7. vumc.org [vumc.org]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. wisconsin.edu [wisconsin.edu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
Personal protective equipment for handling 5,5,5-Trifluoropentan-1-amine hydrochloride
Executive Summary & Chemical Context
5,5,5-Trifluoropentan-1-amine hydrochloride is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical candidates to modulate lipophilicity and metabolic stability. Unlike simple aliphatic amines, the presence of the trifluoromethyl (
Safety Philosophy: Treat this compound not just as a corrosive amine salt, but as a fluorinated alkyl carrier . The stability of the C-F bond requires specific disposal protocols (high-temperature incineration) to prevent environmental persistence.
Chemical Identity Table
| Property | Detail |
| Chemical Name | This compound |
| Formula | |
| Structure | |
| Physical State | White to off-white solid (Hygroscopic powder) |
| Primary Hazards | Skin/Eye Irritation, Respiratory Irritation, Hygroscopic |
| CAS Number | Verify with Vendor (Analogous free base/salts often vary by supplier) |
Hazard Analysis & Risk Assessment
The hydrochloride salt mitigates the volatility of the free amine, reducing vapor pressure hazards. However, it introduces specific risks that drive the PPE selection:
-
Inhalation (Dust): As a fine powder, the salt is easily aerosolized. Inhalation causes irritation to the upper respiratory tract due to the acidic nature of the HCl salt upon contact with mucous membranes.
-
Skin Contact (Permeation): The
moiety increases the lipophilicity of the alkyl chain compared to non-fluorinated analogues (e.g., pentylamine). This may enhance dermal absorption rates. -
Hygroscopicity: The salt will absorb atmospheric moisture, becoming sticky and potentially acidic (formation of localized HCl), making cleanup difficult if not addressed immediately.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide "defense in depth"—protecting against both the chemical and the mechanical failure of a single barrier.
| Activity | Hand Protection | Respiratory Protection | Eye/Face Protection | Body Protection |
| Storage & Transport | Single Nitrile (5 mil) | None required (if sealed) | Safety Glasses | Standard Lab Coat |
| Weighing (Solid) | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | N95/P100 (if open bench) or Fume Hood | Safety Goggles (tight-fitting) | Lab Coat + Tyvek Sleeves |
| Reaction Setup | Double Nitrile | Fume Hood (Sash at 18") | Safety Glasses/Goggles | Lab Coat (Cotton) |
| Spill Cleanup | Silver Shield / Laminate (if large scale) or Double Nitrile | Full-face Respirator (ABEK-P3) or PAPR | Face Shield + Goggles | Tyvek Suit |
Scientist’s Note on Gloves: Standard nitrile is generally effective for solid salts. However, if the salt is dissolved in organic solvents (e.g., DMSO, DCM), the solvent drives the permeation. Always select gloves based on the solvent carrier.
Operational Protocols
A. Receiving & Storage[4][5]
-
Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates moisture ingress.
-
Environment: Store in a cool, dry place. Desiccation is mandatory once the seal is broken.
-
Segregation: Store away from strong oxidizers and strong bases (which liberate the volatile, corrosive free amine).
B. Weighing & Handling (The Critical Step)
Static electricity is a major issue with fluorinated salts. They tend to "jump" or adhere to spatulas, increasing contamination risk.
-
Engineering Control: Perform all weighing inside a chemical fume hood.
-
Static Mitigation: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.
-
Tooling: Use anti-static plastic spatulas or stainless steel. Avoid glass spatulas if the powder is clumping.
-
Transfer: Weigh directly into the reaction vessel or a tared vial. Do not use weighing boats that require a secondary pour, as residual dust is difficult to recover.
C. Reaction & Synthesis
-
Liberation: If your protocol requires the free base, add the base (e.g.,
, ) slowly. The neutralization is exothermic. -
Solvent Choice: The HCl salt is likely soluble in water, methanol, or DMSO. It may be sparingly soluble in non-polar solvents (DCM, Toluene) until neutralized.
D. Workflow Diagram
The following diagram outlines the safe handling logic from storage to reaction.
Caption: Operational workflow emphasizing the critical control point at the weighing stage due to static and dust hazards.
Emergency Response & Disposal
Spills (Solid)
-
Isolate: Evacuate the immediate area if the spill is large (>10g) and dust is visible.
-
PPE Up: Don goggles and N95 respirator.
-
Contain: Cover the spill with a paper towel dampened with sodium bicarbonate (sat. aq.) . This neutralizes the acidity of the HCl salt and prevents dust dispersion.
-
Clean: Scoop up the damp slurry. Wipe the surface with water, then acetone.
Disposal (Crucial for Fluorinated Compounds)
Never dispose of fluorinated compounds down the drain. The C-F bond is extremely stable and can persist in water systems.
-
Solid Waste: Label as "Solid Fluorinated Organic Waste."
-
Liquid Waste: Segregate into "Halogenated Solvents" carboys. Even if dissolved in water, it must go to high-temperature incineration treatment (usually requiring >1100°C) to mineralize the fluorine.
Caption: Decision tree for waste disposal, highlighting the requirement for halogenated waste segregation.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Fluorinated Alkyl Amines. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Harmonised classification and labelling of fluorinated organic salts. Retrieved from [Link]
- Prudent Practices in the Laboratory.Handling and Management of Chemical Hazards, National Academies Press. (Standard reference for amine salt handling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
